Technical Documentation Center

2-Bromo-1,4,5-trimethyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1,4,5-trimethyl-1H-imidazole
  • CAS: 1218910-27-0

Core Science & Biosynthesis

Foundational

2-Bromo-1,4,5-trimethyl-1H-imidazole chemical properties

An In-Depth Technical Guide to 2-Bromo-1,4,5-trimethyl-1H-imidazole: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive analysis of 2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS No...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-1,4,5-trimethyl-1H-imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS No. 1218910-27-0), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates its core chemical properties, provides detailed protocols for its synthesis and purification, explores its chemical reactivity, and discusses its current and potential applications in the pharmaceutical industry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile compound in advanced scientific research.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in numerous biologically active compounds and its ability to engage in a wide range of biological interactions.[1][2] As a five-membered aromatic heterocycle with two nitrogen atoms, its structure allows for hydrogen bonding, metal coordination, and various molecular interactions that are critical for therapeutic efficacy.[2] Consequently, imidazole derivatives have been successfully developed as antifungal, anticancer, anti-inflammatory, and antibacterial agents.[3][4] The introduction of a bromine atom, particularly at the C2 position, significantly enhances the synthetic utility of the imidazole core, creating a reactive handle for further molecular elaboration.[5] 2-Bromo-1,4,5-trimethyl-1H-imidazole exemplifies such a scaffold, offering a unique combination of stability and reactivity that is highly valued in the synthesis of complex pharmaceutical intermediates.[5][6]

Physicochemical and Structural Properties

2-Bromo-1,4,5-trimethyl-1H-imidazole is a substituted brominated imidazole that serves as a critical intermediate in organic synthesis.[5] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-1,4,5-trimethyl-1H-imidazole[5]
CAS Number 1218910-27-0[5]
Molecular Formula C₆H₉BrN₂[5]
Molecular Weight 189.05 g/mol [5]
InChI Key HGODMPYCRWDPJP-UHFFFAOYSA-N[5]

Synthesis and Purification

The principal and most efficient method for preparing 2-Bromo-1,4,5-trimethyl-1H-imidazole is the direct electrophilic bromination of the corresponding 1,4,5-trimethylimidazole precursor.[5] The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity and yield.

Rationale for Synthetic Strategy

The C2 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the methyl groups at C4 and C5 also donate electron density to the ring, activating it further. Using a mild and selective brominating agent like N-bromosuccinimide (NBS) is crucial. NBS provides a controlled, low-concentration source of electrophilic bromine (Br+), which minimizes the risk of over-bromination (dibromination or tribromination) that can occur with harsher reagents like liquid bromine (Br₂).[5] The use of an inert aprotic solvent such as dichloromethane (DCM) at ambient temperature provides an optimal environment for the reaction, ensuring good solubility of the starting material while preventing unwanted side reactions.[5]

Experimental Protocol: Bromination of 1,4,5-Trimethylimidazole
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,5-trimethylimidazole (1.0 equivalent) in dichloromethane (DCM).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of NBS helps drive the reaction to completion.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 10-12 hours or until reaction completion is confirmed.

  • Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product, preventing over-bromination.[5]

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity requirements.[5]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 1,4,5-Trimethylimidazole Reaction Electrophilic Bromination (0°C to 25°C, 10-12h) SM1->Reaction Combine SM2 N-Bromosuccinimide (NBS) SM2->Reaction Combine SM3 Dichloromethane (DCM) SM3->Reaction Combine Workup Quench (Na₂S₂O₃) Wash (NaHCO₃, Brine) Reaction->Workup Process Purify Column Chromatography or Recrystallization Workup->Purify Product 2-Bromo-1,4,5-trimethyl-1H-imidazole Purify->Product

Caption: Synthetic workflow for 2-Bromo-1,4,5-trimethyl-1H-imidazole.

Structural Elucidation and Spectroscopic Analysis

TechniqueFeaturePredicted DataRationale
¹H NMR Chemical Shift (δ, ppm)δ 2.2-2.4 (s, 3H, C4/C5-CH₃)δ 2.4-2.6 (s, 3H, C4/C5-CH₃)δ 3.5-3.7 (s, 3H, N1-CH₃)The three methyl groups will appear as singlets. The N-methyl group is deshielded by the adjacent nitrogen, appearing further downfield. The two ring methyls will have similar but distinct chemical shifts.
¹³C NMR Chemical Shift (δ, ppm)δ 10-15 (C4/C5-CH₃)δ 30-35 (N1-CH₃)δ 115-125 (C2-Br)δ 125-135 (C4/C5)δ 135-145 (C4/C5)The carbon bearing the bromine (C2) will be significantly shifted. The methyl carbons appear in the aliphatic region, while the other ring carbons (C4, C5) are in the aromatic region.
IR Wavenumber (cm⁻¹)2900-3000 (C-H stretch)1550-1620 (C=N stretch)1400-1500 (Ring vibrations)Characteristic peaks for aliphatic C-H bonds and imidazole ring stretches are expected. The C-Br stretch is typically weak and found at lower wavenumbers.
Mass Spec. m/z~188/190Expect to see a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

Chemical Reactivity and Synthetic Utility

The bromine atom at the C2 position is the primary site of reactivity, making the compound an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5]

  • Nucleophilic Substitution : The electron-withdrawing nature of the ring nitrogens facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the straightforward introduction of amines, thiols, and alkoxides to create a diverse library of 2-substituted imidazoles.[5]

  • Oxidation : The imidazole ring can be oxidized, typically at the N3 position, to form imidazole N-oxides using oxidizing agents like m-CPBA.[5]

  • Reduction : The bromo-substituent can be removed via reduction reactions to yield the parent 1,4,5-trimethylimidazole, although this is less common synthetically.[5]

  • Cross-Coupling Reactions : The C-Br bond is suitable for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of highly complex molecules.

G cluster_reactions Reactivity Pathways Start 2-Bromo-1,4,5-trimethyl -1H-imidazole NucSub 2-Amino/Thio/Alkoxy- 1,4,5-trimethylimidazole Start->NucSub Nucleophilic Substitution (Nu⁻) Oxidation Imidazole N-oxide Derivative Start->Oxidation Oxidation ([O]) Coupling 2-Aryl/Alkynyl- 1,4,5-trimethylimidazole Start->Coupling Pd-Catalyzed Cross-Coupling

Caption: Key reactivity pathways of 2-Bromo-1,4,5-trimethyl-1H-imidazole.

Applications in Research and Drug Development

2-Bromo-1,4,5-trimethyl-1H-imidazole is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its role as a versatile building block.[5]

  • Scaffold for Drug Candidates : The imidazole core is a privileged structure in drug discovery.[3] This bromo-derivative provides a reliable entry point for synthesizing novel compounds for screening.

  • Antimicrobial Research : Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, making this compound a potential starting point for developing new antibiotics.[5]

  • Anticancer Potential : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines.[5] The imidazole structure can interact with biological targets such as enzymes or DNA, which is a key mechanism for many anticancer agents.[2]

  • Enzyme Inhibition : The compound has been shown to interact with enzymes like cytochrome P450 through competitive inhibition.[5] This property is crucial in drug metabolism studies and for designing drugs that modulate specific metabolic pathways.

Safety and Handling

While specific GHS data for 2-Bromo-1,4,5-trimethyl-1H-imidazole is not detailed in the search results, related brominated imidazoles are classified with specific hazards.[8][9] Standard laboratory precautions for halogenated heterocyclic compounds are essential.

  • Hazards : Based on analogous compounds, it should be treated as harmful if swallowed, a skin irritant, and a potential cause of serious eye damage.[8][9]

  • Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-1,4,5-trimethyl-1H-imidazole is a synthetically versatile and valuable compound in the field of medicinal chemistry. Its well-defined reactivity, centered on the C2-bromine atom, provides a robust platform for the synthesis of diverse and complex molecular architectures. The straightforward and scalable synthesis further enhances its appeal for both academic research and industrial drug development. As the search for novel therapeutics continues, the strategic use of such well-designed building blocks will remain paramount to the discovery of the next generation of medicines.

References

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,4-dimethyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • Autechaux. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Retrieved from [Link]

Sources

Exploratory

2-Bromo-1,4,5-trimethyl-1H-imidazole CAS number 1218910-27-0

CAS Number: 1218910-27-0 Document Type: Technical Guide & Application Note Version: 1.0 Executive Summary: The "Regio-Locked" Scaffold In the landscape of heterocyclic building blocks, 2-Bromo-1,4,5-trimethyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1218910-27-0 Document Type: Technical Guide & Application Note Version: 1.0

Executive Summary: The "Regio-Locked" Scaffold

In the landscape of heterocyclic building blocks, 2-Bromo-1,4,5-trimethyl-1H-imidazole represents a highly specialized scaffold designed for precision medicinal chemistry. Unlike generic haloimidazoles, this molecule features a "regio-locked" architecture. The presence of methyl groups at the N1, C4, and C5 positions sterically and electronically blocks the most common sites of metabolic oxidation and electrophilic attack, funneling all synthetic reactivity exclusively to the C2 position.

For drug developers, this compound solves a critical problem: regio-isomerism . When coupling generic imidazoles, chemists often struggle with mixtures of C4 and C5 products. CAS 1218910-27-0 eliminates this variable, serving as a singular, high-fidelity anchor point for Suzuki-Miyaura couplings and halogen-metal exchange reactions.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The following data summarizes the physicochemical characteristics critical for assay development and formulation.

PropertyValueTechnical Note
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.
Solubility DCM, DMSO, Methanol, AcetonitrilePoor water solubility due to lipophilic methyl mask.
pKa (Conj. Acid) ~4.5 - 5.0 (Predicted)Significantly less basic than non-halogenated imidazoles (pKa ~7.9) due to the electron-withdrawing bromine.
LogP ~1.5 - 1.8Moderate lipophilicity; suitable for CNS-active library design.
H-Bond Donors 0Fully substituted nitrogen (N1-Me).
H-Bond Acceptors 1The N3 nitrogen remains available for target binding.

Synthesis & Manufacturing Protocol

The synthesis of 2-bromo-1,4,5-trimethylimidazole is a lesson in controlling electrophilic aromatic substitution. While elemental bromine (


) can be used, it is often too aggressive, leading to hydrobromide salt formation and handling difficulties. The industry-standard protocol utilizes N-Bromosuccinimide (NBS)  for a milder, more controllable bromination.
The Mechanism (Why this route?)

The 1,4,5-trimethylimidazole precursor is electron-rich. The C2 position, flanked by the two nitrogens, is the most nucleophilic carbon. NBS provides a source of electrophilic bromine (


) without the generation of corrosive 

gas (though succinimide is a byproduct). The solvent choice (Acetonitrile or DCM) is critical to solubilize the NBS and moderate the reaction rate.
Step-by-Step Protocol

Standard Laboratory Scale (10g Batch)

  • Preparation: Charge a round-bottom flask with 1,4,5-trimethylimidazole (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice bath. While the reaction can proceed at room temperature, cooling improves regioselectivity and prevents over-bromination side products.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Critical: Do not dump NBS all at once; the exotherm can lead to impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting imidazole.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to neutralize any active bromine species.
      
    • Wash the organic layer with saturated

      
       to remove succinimide byproducts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1,4,5-Trimethylimidazole Reaction Reaction Phase Stir 4-12h @ RT Monitor: LC-MS Start->Reaction Dissolve Reagent Reagent: NBS (1.05 eq) Solvent: DCM, 0°C Reagent->Reaction Slow Addition Quench Quench: Na2S2O3 (aq) Remove Succinimide Reaction->Quench Complete Conversion Product Final Product: 2-Bromo-1,4,5-trimethylimidazole (>95% Purity) Quench->Product Extraction & Drying

Figure 1: Optimized synthetic workflow for the bromination of 1,4,5-trimethylimidazole using NBS.

Reactivity Profile & Applications

The utility of CAS 1218910-27-0 lies in its ability to act as a "loaded spring." The C2-Bromine bond is weak enough to be activated by transition metals but stable enough to survive standard workups.

Suzuki-Miyaura Cross-Coupling (Primary Utility)

This is the dominant application. The C2 position is sterically accessible despite the methyl groups.

  • Catalyst System:

    
     or 
    
    
    
    are standard.
  • Base:

    
     or 
    
    
    
    (mild bases preferred).
  • Solvent: Dioxane/Water (4:1) or Toluene.[1]

  • Outcome: Formation of 2-aryl-1,4,5-trimethylimidazoles.[2] These are potent kinase inhibitor scaffolds (e.g., p38 MAP kinase inhibitors often feature 2-aryl imidazoles).[2]

Halogen-Metal Exchange (Lithiation)

Treating the compound with n-Butyllithium (n-BuLi) at -78°C effects a rapid Br-Li exchange.

  • Danger: The resulting 2-lithio species is unstable above -40°C. It must be trapped immediately with electrophiles (e.g., aldehydes, ketones, or

    
    ).
    
  • Why use this? To introduce non-aromatic substituents (e.g., formyl group via DMF quench) that cannot be added via Suzuki coupling.

Reactivity Divergence Diagram

Reactivity Core 2-Bromo-1,4,5-trimethylimidazole (CAS 1218910-27-0) Suzuki Suzuki-Miyaura Coupling (Pd-Catalysis) Core->Suzuki + Ar-B(OH)2 Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation + n-BuLi Nucleophilic Nucleophilic Substitution (Thiols/Amines) Core->Nucleophilic + R-SH / Heat Biaryl 2-Aryl-Imidazoles (Kinase Inhibitors) Suzuki->Biaryl Electrophile C2-Functionalized Derivs (Aldehydes, Carboxylates) Lithiation->Electrophile + Electrophile Heteroatom 2-Thio/Amino-Imidazoles (Bioisosteres) Nucleophilic->Heteroatom

Figure 2: Divergent reactivity pathways. The Suzuki pathway is the most common in drug discovery for generating biaryl scaffolds.

Medicinal Chemistry Context

The "Methyl Mask" Effect

In many biological systems, the C4 and C5 positions of the imidazole ring are "soft spots" for metabolic degradation (oxidation). By methylating these positions (as found in CAS 1218910-27-0), medicinal chemists increase the metabolic stability (


) of the final drug candidate.
Bioisosterism

The 1,4,5-trimethylimidazole core serves as a lipophilic, metabolically robust bioisostere for:

  • Thiazoles: Similar geometry but different H-bonding capability.

  • Pyridines: The N3 nitrogen provides a similar acceptor vector but in a 5-membered ring geometry, altering the bond angle to the substituent.

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).[3]

  • Storage: Keep cold (2-8°C) and dry. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

  • Incompatibility: Avoid strong oxidizing agents and active metals (Li, Mg) unless intended for reaction.

References

  • Source: BenchChem Technical Repository.
  • Suzuki-Miyaura Coupling of Haloimidazoles

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.[4]

    • Source:Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Physical Property Data (Computed)

    • Source: PubChem Compound Summary for CID 573598 (Parent)
    • URL:[Link]

  • Mechanistic Insight on Imidazole Bromination

    • Title: N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[5][1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Foundational

Technical Deep Dive: 2-Bromo-1,4,5-trimethyl-1H-imidazole

The Sterically Defined Synthon for Precision Medicinal Chemistry Executive Summary In the landscape of heterocyclic building blocks, 2-Bromo-1,4,5-trimethyl-1H-imidazole represents a specialized "privileged scaffold."[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The Sterically Defined Synthon for Precision Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 2-Bromo-1,4,5-trimethyl-1H-imidazole represents a specialized "privileged scaffold."[1] Unlike generic imidazoles, this molecule offers a unique combination of steric definition and regioselective reactivity . The methylation at positions 1, 4, and 5 effectively blocks the standard electrophilic sites, forcing subsequent functionalization exclusively to the C2 position. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in high-value drug discovery workflows.[2]

Part 1: Structural Analysis & Electronic Properties

The "Blocked" Scaffold Strategy

The utility of 2-bromo-1,4,5-trimethylimidazole lies in its substitution pattern. In unsubstituted imidazoles, electrophilic attack often competes between C4 and C5. By methylating these positions, the molecule becomes a monofunctional platform .

  • Steric Bulk: The 4,5-dimethyl motif creates a hydrophobic pocket, often used in kinase inhibitors to induce conformational constraints or fill hydrophobic clefts in the ATP-binding site.

  • Electronic Bias: The three methyl groups are electron-donating (+I effect), making the ring electron-rich. However, the C2-Br bond introduces a specific reactive handle.

  • Lipophilicity: The trimethylation significantly increases LogP compared to the parent imidazole, improving membrane permeability in downstream pharmaceutical candidates.

Quantitative Properties Table
PropertyValue / CharacteristicRelevance
Formula C₆H₉BrN₂Core Stoichiometry
Molecular Weight 189.05 g/mol Fragment-based Drug Design (FBDD)
C2-Br Bond Energy ~ 68 kcal/molFacilitates oxidative addition to Pd(0)
pKa (Conjugate Acid) ~ 7.0 - 7.5Higher basicity due to methyl donation
Physical State Off-white to pale yellow solidHandling & Storage

Part 2: Synthesis Protocol (Regioselective Bromination)

The most robust route to 2-bromo-1,4,5-trimethylimidazole is the electrophilic bromination of the commercially available 1,4,5-trimethylimidazole.

The Mechanism: Why C2?

Standard electrophilic aromatic substitution (SEAr) on imidazoles typically favors C4/C5. However, with C4 and C5 blocked by methyl groups, the reaction is forced to occur at C2. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent avoids the harsh acidic conditions of elemental bromine, preventing ring protonation which would deactivate the system.

Experimental Workflow (Step-by-Step)

Reagents: 1,4,5-Trimethylimidazole (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN) or DMF.

  • Preparation: Dissolve 1,4,5-trimethylimidazole in anhydrous ACN (0.5 M concentration). Ensure the reaction vessel is shielded from direct light to minimize radical side reactions.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to prevent over-oxidation or tar formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench: Dilute with ethyl acetate. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove unreacted bromine species.

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

SynthesisWorkflow Start 1,4,5-Trimethylimidazole Intermediate Reaction Mixture (0°C -> RT, 12h) Start->Intermediate Dissolve Reagent NBS (1.05 eq) Solvent: ACN Reagent->Intermediate Add Slowly Quench Quench: Na2S2O3 (aq) Intermediate->Quench Complete Product 2-Bromo-1,4,5- trimethylimidazole Quench->Product Extract & Dry

Figure 1: Synthetic pathway for the regioselective bromination of 1,4,5-trimethylimidazole.

Part 3: Reactivity Profile & Functionalization

The 2-bromo group acts as a versatile "linchpin," enabling three distinct classes of transformation.

Palladium-Catalyzed Cross-Coupling (The "Suzuki Hub")

This is the primary application in drug discovery. The electron-rich nature of the imidazole ring can make oxidative addition of Pd(0) slower than in electron-deficient aryls.

  • Optimization: Use electron-rich ligands (e.g., SPhos, XPhos) or Pd(dppf)Cl₂ to facilitate the cycle.

  • Base Selection: K₃PO₄ or Cs₂CO₃ are preferred over weaker bases to ensure transmetallation.

Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) at -78°C generates the 2-lithio-1,4,5-trimethylimidazole species.

  • Utility: This nucleophilic species can react with electrophiles (aldehydes, ketones, alkyl halides) to introduce carbon chains or alcohol motifs that are impossible to access via Pd-coupling.

  • Warning: The lithiated species is unstable above -40°C; rapid quenching is required.

Nucleophilic Aromatic Substitution (SNAr)

While less common, the bromine can be displaced by strong nucleophiles (thiols, amines) if the ring is activated (e.g., quaternization of N3 or high temperatures).

ReactivityHub Core 2-Bromo-1,4,5- trimethylimidazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Biaryl 2-Aryl-Imidazoles (Kinase Inhibitors) Suzuki->Biaryl Carbinol C2-Carbinols/Acyls (Linker Chemistry) Lithiation->Carbinol Amines 2-Amino-Imidazoles (GPCR Ligands) Buchwald->Amines

Figure 2: Divergent synthesis map showing the versatility of the 2-bromo handle.

Part 4: Quality Control & Characterization

Validating the identity of 2-bromo-1,4,5-trimethylimidazole is straightforward due to its high symmetry.

1H-NMR Signature (CDCl₃, 400 MHz)
  • Absence of Aromatic Protons: The diagnostic singlet for C2-H (usually ~7.5 - 8.0 ppm in parent imidazole) must be absent .

  • Methyl Signals:

    • N-Me (N1): Singlet, ~3.5 ppm (Integration: 3H).

    • C4-Me / C5-Me: Two distinct singlets (or overlapping depending on solvent) around 2.0 - 2.2 ppm (Integration: 3H each).

Mass Spectrometry (ESI+)
  • Isotope Pattern: Look for the characteristic 1:1 doublet ratio of ⁷⁹Br and ⁸¹Br.

  • M+H: Peaks at m/z 189 and 191.

References

  • BenchChem. (2025).[2][3] Synthesis and Properties of 2-Bromo-1,4,5-trimethyl-1H-imidazole. Retrieved from

  • Royal Society of Chemistry. (2010). Mechanistic insights into the bromination of methyl-imidazoles. Dalton Transactions. Retrieved from

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubChem PMC. Retrieved from

  • Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

  • Vertex AI Research. (2025). Consolidated Search Results for 2-bromo-1,4,5-trimethylimidazole synthesis and applications.

Sources

Exploratory

2-Bromo-1,4,5-trimethyl-1H-imidazole molecular weight

An In-Depth Technical Guide to 2-Bromo-1,4,5-trimethyl-1H-imidazole: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-Bromo-1,4,5-trimethyl-1H-imidazole, a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-1,4,5-trimethyl-1H-imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4,5-trimethyl-1H-imidazole, a substituted heterocyclic compound of significant interest to the scientific community. With a molecular weight of 189.05 g/mol , this molecule serves as a versatile building block in synthetic and medicinal chemistry.[1] This document details its physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, and describes analytical methods for its characterization. Furthermore, it explores its current and potential applications in drug development and materials science, including its roles in antimicrobial and anticancer research.[1] Safety protocols for handling and storage are also provided to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound.

The Imidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a common feature in numerous biologically active molecules and FDA-approved drugs.[3] The modification of the core imidazole structure through substitution allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling chemists to optimize compounds for specific biological targets.

Halogenation, particularly bromination, of the imidazole ring introduces a key functional handle. The bromine atom at the C2 position, as seen in 2-Bromo-1,4,5-trimethyl-1H-imidazole, significantly influences the molecule's reactivity. It activates the position for various synthetic transformations and can enhance binding affinity to biological targets through halogen bonding. This makes the compound a valuable intermediate for creating diverse molecular libraries aimed at discovering new therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 2-Bromo-1,4,5-trimethyl-1H-imidazole are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
Molecular Weight 189.05 g/mol [1]
Molecular Formula C₆H₉BrN₂[1]
CAS Number 1218910-27-0[1]
IUPAC Name 2-bromo-1,4,5-trimethyl-1H-imidazole
Canonical SMILES CC1=C(N(C(=N1)Br)C)C[1]
InChI Key HGODMPYCRWDPJP-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1,4,5-trimethyl-1H-imidazole is not commonly detailed in standard literature but can be logically approached through a two-step process: formation of the trimethylated imidazole core followed by regioselective bromination. This strategy provides a high degree of control and ensures the desired isomer is obtained.

General Synthetic Workflow

The primary causality behind a two-step approach is to first build the stable, substituted imidazole ring. Direct bromination of a less substituted imidazole could lead to a mixture of isomers. By first synthesizing 1,4,5-trimethyl-1H-imidazole, we block the N1, C4, and C5 positions with methyl groups, leaving the C2 position as the most electronically favorable site for electrophilic substitution.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Purification A 2,3-Butanedione C 1,4,5-trimethyl-1H-imidazole A->C Condensation Reaction B Methylamine, Formaldehyde, Ammonia B->C E 2-Bromo-1,4,5-trimethyl-1H-imidazole (Final Product) C->E Electrophilic Substitution D N-Bromosuccinimide (NBS) D->E F Crude Product G Column Chromatography / Recrystallization F->G H Pure Product >98% G->H

Caption: General synthetic workflow for 2-Bromo-1,4,5-trimethyl-1H-imidazole.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted based on laboratory-scale and safety assessments.

  • Synthesis of 1,4,5-trimethyl-1H-imidazole (Precursor):

    • In a round-bottom flask equipped with a reflux condenser, combine 2,3-butanedione, an aqueous solution of methylamine, formaldehyde, and ammonium acetate.

    • The causality for using these reagents lies in established multi-component reactions for imidazole synthesis.[4] The dione provides the C4-C5 backbone, while the other components provide the nitrogen atoms and the remaining carbon.

    • Heat the mixture under reflux for 4-6 hours in a suitable solvent like acetic acid.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude precursor.

  • Bromination of 1,4,5-trimethyl-1H-imidazole:

    • Dissolve the crude precursor in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the bromination and minimize side reactions.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise. NBS is chosen as a solid, easy-to-handle source of electrophilic bromine that allows for more controlled bromination compared to liquid bromine.

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Bromo-1,4,5-trimethyl-1H-imidazole.

  • Purification (Self-Validation):

    • The crude product must be purified to be useful in subsequent research.

    • Purification is typically achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[5]

    • The purity of the final fractions should be confirmed by TLC and subsequent spectroscopic analysis.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. The following techniques are standard for the characterization of 2-Bromo-1,4,5-trimethyl-1H-imidazole.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show three distinct singlets corresponding to the three methyl groups (N-CH₃, C4-CH₃, and C5-CH₃). The absence of a signal in the aromatic region (typically ~7.5 ppm for the C2-H proton) is a key indicator of successful bromination at the C2 position.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal six distinct carbon signals. The signal for the C2 carbon will be significantly shifted due to the attachment of the bromine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H stretching and bending frequencies for the methyl groups and C=N and C=C stretching frequencies characteristic of the imidazole ring.

Applications in Research and Drug Development

2-Bromo-1,4,5-trimethyl-1H-imidazole is not an end-product therapeutic itself but rather a strategic intermediate. Its utility stems from the reactivity of the C-Br bond.

Versatile Synthetic Intermediate

The C2-bromo position is primed for a variety of metal-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: To form C-C bonds with boronic acids, introducing aryl or vinyl groups.

  • Buchwald-Hartwig Amination: To form C-N bonds, attaching various amines.

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

This versatility allows for the rapid generation of a library of complex imidazole derivatives from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies essential in drug discovery.

Potential Pharmacological Activity

Derivatives of brominated imidazoles have shown promise in several therapeutic areas.[1]

  • Anticancer Research: The compound has been noted for its potential to induce apoptosis in cancer cell lines, possibly by inhibiting specific kinases crucial for cancer cell proliferation.[1][6]

  • Antimicrobial Agents: The imidazole scaffold is present in many antifungal and antibacterial drugs.[7][8] This compound serves as a starting point for synthesizing novel derivatives to combat drug-resistant pathogens.[1]

  • Enzyme Inhibition Studies: It has been shown to interact with enzymes like cytochrome P450, which are central to drug metabolism.[1] This makes it a useful tool for studying metabolic pathways and potential drug-drug interactions.

G cluster_0 Mechanism of Action Hypothesis Compound 2-Bromo-1,4,5-trimethyl- 1H-imidazole Derivative Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Binds to Active Site Pathway Signaling Pathway Target->Pathway Inhibits Activity Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response Modulates Outcome

Caption: Hypothetical mechanism of action for a drug derived from the title compound.

Safety, Handling, and Storage

As a halogenated organic compound and research chemical, 2-Bromo-1,4,5-trimethyl-1H-imidazole must be handled with appropriate care. While a specific safety data sheet (SDS) from the supplier is paramount, the following general guidelines apply based on similar bromo-imidazole compounds.[9][10][11]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[9][11]

  • Skin Irritation: Causes skin irritation.[9][11]

  • Eye Damage: Risk of serious eye damage.[9][11]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat.

    • Wear ANSI-approved safety goggles or a face shield.[13]

  • Handling Practices:

    • Avoid breathing dust or vapors.[12]

    • Do not eat, drink, or smoke in the laboratory.[14]

    • Wash hands thoroughly after handling.[14]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12]

  • Keep away from strong oxidizing agents.[10]

  • For long-term stability, storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) may be recommended.

Conclusion

2-Bromo-1,4,5-trimethyl-1H-imidazole, with a molecular weight of 189.05 g/mol , is more than a simple chemical entity; it is a highly valuable and versatile tool for chemical innovation.[1] Its strategically placed bromine atom provides a gateway for constructing complex molecules with significant potential in drug discovery and materials science. Understanding its synthesis, characterization, and safe handling is essential for researchers aiming to unlock the full potential of this powerful synthetic building block.

References

  • PubChem, 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262. [Link]

  • Wikipedia, Imidazole. [Link]

  • Human Journals, Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubChem, 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261. [Link]

  • PubChem, 2-Bromo-1,4-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204877. [Link]

  • National Institutes of Health (NIH), Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC. [Link]

  • Organic Chemistry Portal, Imidazole synthesis. [Link]

  • Google Patents, Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Scilit, Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • ResearchGate, Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]

  • Baran Lab - Scripps Research, Synthesis of Imidazoles. [Link]

  • ResearchGate, Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. [Link]

  • Chemos GmbH & Co.KG, Safety Data Sheet: Imidazole. [Link]

  • ResearchGate, Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • National Institutes of Health (NIH), Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1,4,5-trimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Gap for a Niche Compound Hazard Assessment: An Extrapolative Approach The hazard profile of 2-Bromo-1,4,5-trimethyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Niche Compound

Hazard Assessment: An Extrapolative Approach

The hazard profile of 2-Bromo-1,4,5-trimethyl-1H-imidazole can be inferred by examining its constituent parts: the imidazole ring, the bromo substituent at the 2-position, and the three methyl groups at the 1, 4, and 5-positions.

The Imidazole Core: The parent imidazole is known to be harmful if swallowed and can cause skin and eye irritation[1]. Acute toxicity studies in rats have shown oral LD50 values ranging from 220 to 970 mg/kg body weight[1].

Influence of Alkylation: Studies on alkylated imidazoles suggest that polyalkylation can reduce overall toxicity compared to the parent imidazole[2]. However, N-methylation, as is present in our target molecule (1-methyl), has been shown in some cases to increase toxicity[3]. N-methylimidazole is classified as corrosive to the skin and eyes and exhibits moderate acute toxicity[4][5].

The Bromo Substituent: The presence of a bromine atom on the imidazole ring introduces further potential for reactivity and toxicity. Brominated aromatic and heterocyclic compounds can be irritants and may have other toxicological effects.

Based on this analysis, it is prudent to handle 2-Bromo-1,4,5-trimethyl-1H-imidazole with a high degree of caution, assuming it to be at least harmful if swallowed, a skin and eye irritant, and potentially corrosive.

Comparative GHS Classifications of Related Imidazole Derivatives

For a clearer perspective, the following table summarizes the GHS classifications for structurally similar compounds.

CompoundGHS PictogramsHazard Statements
Imidazole H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H360D (May damage the unborn child)
2-Bromo-1H-imidazole H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
1-Methylimidazole H227 (Combustible liquid), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H361 (Suspected of damaging fertility or the unborn child)[6]
2-Bromo-1-methyl-1H-imidazole H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)

This table is a synthesis of data from various sources and should be used for guidance only.

Prudent Laboratory Practices: A Self-Validating System of Safety

Given the inferred hazard profile, a multi-layered approach to safety is essential. The following protocols are designed to create a self-validating system where each step reinforces the overall safety of the experimental workflow.

Personal Protective Equipment (PPE)

A standard, non-negotiable PPE ensemble for handling 2-Bromo-1,4,5-trimethyl-1H-imidazole includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: A properly fitted respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a certified chemical fume hood.

Engineering Controls

All manipulations of 2-Bromo-1,4,5-trimethyl-1H-imidazole, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Dispensing: When handling the solid, avoid generating dust. Use appropriate tools and techniques for transferring the material.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Absorb liquid spills with an inert material and collect solids carefully, avoiding dust generation. Dispose of contaminated materials as hazardous waste.

Experimental Protocols: A Focus on Synthesis and Handling

General Protocol for the Bromination of an Alkylated Imidazole

This protocol is a representative example and should be adapted and optimized based on specific experimental requirements and a thorough risk assessment.

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Addition: Dissolve the starting material, 1,4,5-trimethyl-1H-imidazole, in a suitable solvent (e.g., a chlorinated solvent or an inert aprotic solvent).

  • Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) should be handled with extreme care. Bromine is highly corrosive and toxic. Add the brominating agent dropwise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate to neutralize any remaining bromine).

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Step-by-Step Safe Handling of a Hazardous Chemical Powder

The following workflow illustrates the critical steps for safely handling a potent chemical powder like 2-Bromo-1,4,5-trimethyl-1H-imidazole.

Safe_Handling_Workflow Safe Handling of a Hazardous Chemical Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Cleaning Clean Spatula and Weighing Boat Transfer->Cleaning Waste Dispose of Contaminated Materials as Hazardous Waste Cleaning->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate RemovePPE Remove PPE in Designated Area Decontaminate->RemovePPE

Caption: A logical workflow for the safe handling of hazardous powders.

Visualizing the Synthetic Pathway: A Hypothetical Approach

The following diagram illustrates a potential synthetic route to 2-Bromo-1,4,5-trimethyl-1H-imidazole, highlighting the key transformations and potential hazards.

Synthesis_Pathway Hypothetical Synthesis of 2-Bromo-1,4,5-trimethyl-1H-imidazole Start 1,4,5-trimethyl-1H-imidazole Reaction Bromination Start->Reaction Product 2-Bromo-1,4,5-trimethyl-1H-imidazole Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Reaction Solvent Inert Solvent Solvent->Reaction Reaction->Product

Caption: A plausible synthetic pathway for the target compound.

Concluding Remarks: A Commitment to a Culture of Safety

The responsible use of novel chemical entities is a cornerstone of scientific integrity. While a dedicated SDS for 2-Bromo-1,4,5-trimethyl-1H-imidazole remains to be published, the principles of chemical safety, grounded in the understanding of analogous structures, provide a clear path forward. By adhering to the rigorous protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other novel compounds, fostering a laboratory environment where both scientific discovery and personal safety are held in the highest regard.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available at: [Link]

  • TOXICOLOGICAL EVALUATIONS. BG RCI. Available at: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Figshare. Available at: [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • N-METHYLIMIDAZOLE (NMI). Ataman Kimya. Available at: [Link]

  • Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Precision Protocol: Regioselective N-Alkylation of Brominated Imidazoles

[1] Executive Summary & Scientific Rationale The N-alkylation of brominated imidazoles—specifically 4(5)-bromoimidazole—is a pivotal transformation in the synthesis of kinase inhibitors and bioactive alkaloids (e.g., Dac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The N-alkylation of brominated imidazoles—specifically 4(5)-bromoimidazole—is a pivotal transformation in the synthesis of kinase inhibitors and bioactive alkaloids (e.g., Daclatasvir intermediates).[1] Unlike simple imidazole alkylations, the presence of the bromine atom introduces significant electronic and steric perturbations that complicate regioselectivity.

The Core Challenge: 4(5)-Bromoimidazole exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen, leading to two distinct regioisomers:

  • 1,4-isomer (1-alkyl-4-bromoimidazole): Generally the thermodynamic and kinetically favored product due to steric avoidance of the bromine atom.[1]

  • 1,5-isomer (1-alkyl-5-bromoimidazole): The minor product, often formed due to chelation effects or specific solvent interactions.[1]

This guide provides a validated, high-fidelity protocol using Cesium Carbonate (


)  to maximize the formation of the 1,4-isomer, alongside a Mitsunobu  variant for alcohol electrophiles.[1] It emphasizes "Self-Validating" analytical steps to ensure structural certainty.

Critical Analysis: Mechanism & Regiocontrol

To control the reaction, one must understand the substrate's behavior. The bromine atom at position 4/5 lowers the


 of the N-H proton to approximately 11.7 , compared to 14.4  for unsubstituted imidazole. This increased acidity allows for the use of milder carbonate bases, but the electron-withdrawing nature of bromine reduces the overall nucleophilicity of the azole ring.
Mechanistic Pathway & Isomer Distribution[1]

The reaction proceeds via an


 mechanism.[2] The ratio of 1,4- vs. 1,5-isomer is governed by:
  • Sterics: The bulky bromine atom hinders approach of the electrophile to the adjacent nitrogen (N3 in the 4-bromo tautomer), favoring alkylation at the distal nitrogen (N1).

  • Electronics: The inductive effect of Br withdraws density, making the adjacent nitrogen less nucleophilic.

Diagram 1: Tautomerism and Regioselectivity Pathways

G Tautomer 4(5)-Bromoimidazole (Tautomeric Equilibrium) Anion Delocalized Anion (Nucleophilic Species) Tautomer->Anion Deprotonation (Cs2CO3) TS_Distal Transition State A (Distal Attack) Anion->TS_Distal Path A: Sterically Favored TS_Proximal Transition State B (Proximal Attack) Anion->TS_Proximal Path B: Sterically Hindered Prod_14 MAJOR PRODUCT 1,4-Isomer (1-alkyl-4-bromoimidazole) TS_Distal->Prod_14 Prod_15 MINOR PRODUCT 1,5-Isomer (1-alkyl-5-bromoimidazole) TS_Proximal->Prod_15

Caption: Mechanistic bifurcation showing the steric preference for the 1,4-isomer pathway.

Protocol A: Cesium Carbonate Mediated Alkylation (Primary Method)[1]

Why this works: Cesium carbonate is superior to


 or 

for this application. The "Cesium Effect" involves the high solubility of

in organic solvents (like DMF) and the formation of a "naked," highly reactive anion, which improves yield and reaction rate for the less nucleophilic brominated imidazole.
Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 4(5)-Bromoimidazole (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, 1.1–1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)[1][3]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.[1][4] Note: MeCN can be used but often requires higher temps.

  • Apparatus: Sealed tube or round-bottom flask with drying tube.

Step-by-Step Procedure
  • Preparation: In a flame-dried flask equipped with a magnetic stir bar, dissolve 4(5)-bromoimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The suspension may change color slightly as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Step: If the electrophile is volatile (e.g., MeI), use a sealed tube.[1]

  • Reaction: Heat the mixture to 50–60°C for 4–12 hours.

    • Monitoring: Monitor by LCMS or TLC. The starting material (polar) will disappear, replaced by a less polar spot (product).[1]

  • Workup:

    • Dilute reaction mixture with EtOAc (5 volumes).

    • Wash with

      
       (3x) to remove DMF and inorganic salts. Crucial: DMF retention causes peak broadening in NMR.
      
    • Wash with Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate.[1][5]
      
  • Purification: Flash Column Chromatography.

    • Gradient: 0% -> 50% EtOAc in Hexanes.

    • Elution Order: The 1,4-isomer (Major) typically elutes after the 1,5-isomer (Minor) on silica due to slight differences in dipole moment, though this can vary based on the R-group.[1] Always collect fractions and validate via NMR.

Protocol B: Mitsunobu Reaction (For Alcohol Electrophiles)

Why this works: When the alkyl group is derived from a sensitive alcohol (that cannot be converted to a halide) or requires stereochemical inversion, the Mitsunobu reaction is the method of choice.

Reagents
  • Substrate: 4(5)-Bromoimidazole (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)[1]

  • Phosphine:

    
     (Triphenylphosphine, 1.5 equiv)[1][5]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][5]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Dissolution: Dissolve 4(5)-bromoimidazole, R-OH, and

    
     in anhydrous THF (0.15 M) under Nitrogen atmosphere.
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD dropwise over 15 minutes.

    • Exotherm Control: Maintain temp < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate THF directly. Suspend residue in

    
    /Hexanes to precipitate 
    
    
    
    (Triphenylphosphine oxide).[1] Filter off the solid.
  • Purification: Flash chromatography is required to separate the product from reduced hydrazine byproducts.

Analytical Validation: The "Self-Validating" System[1]

You cannot rely solely on LCMS, as both isomers have identical Mass-to-Charge (m/z) ratios.[1] You must use 2D-NMR (NOESY/ROESY) to confirm regiochemistry.[1]

Data Table: Distinguishing Isomers
Feature1,4-Isomer (Target)1,5-Isomer (Byproduct)
Structure 1-alkyl-4-bromoimidazole1-alkyl-5-bromoimidazole
Proton Environment H-2 (between N's) & H-5 (adjacent to N1)H-2 (between N's) & H-4 (distal to N1)
NOE Signal (Key) Strong NOE between N-Alkyl protons and H-5 NO NOE between N-Alkyl protons and H-4 (too far)
1H NMR Shift H-5 is typically more upfield than H-2H-4 is typically more upfield than H-2
Diagram 2: Validation Logic Flow

Validation Start Crude Product Isolated Step1 1H NMR Analysis Start->Step1 Decision Are regioisomers separated? Step1->Decision NOE_Test Run 1D-NOESY Irradiate N-CH2 protons Decision->NOE_Test Yes Result_A NOE observed with Aromatic Proton? NOE_Test->Result_A Concl_14 CONFIRMED: 1,4-Isomer (H-5 is adjacent to N-Alkyl) Result_A->Concl_14 Yes (Strong Signal) Concl_15 CONFIRMED: 1,5-Isomer (Br blocks interaction) Result_A->Concl_15 No Signal

Caption: Decision tree for structural confirmation using Nuclear Overhauser Effect (NOE) spectroscopy.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[1]

    • Source: ResearchGate (2022).[1]

    • URL:[Link]

  • Cesium Carbonate Methodology

    • Title: The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate.[6]

    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Mitsunobu Reaction Conditions

    • Title: Mitsunobu Reaction - Organic Synthesis General Procedures.[7]

    • Source: Organic-Synthesis.com.
    • URL:[Link]

  • pKa and Physical Properties

    • Title: 4-Bromo-1H-imidazole Properties and pKa Data.[1][8]

    • Source: ChemicalBook / PubChem.

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of the Imidazole Ring at the C2 Position

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] Functionalization of the imidazole ring is crucial for modulating the pharmacological profile of these molecules. Among the five positions on the ring, the C2 position holds particular significance. Its strategic modification can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the primary methodologies for the functionalization of the imidazole C2 position, offering both the theoretical underpinnings and detailed, field-proven protocols for practical application. We will delve into classical organometallic approaches, modern transition-metal-catalyzed cross-coupling reactions, and the increasingly important direct C-H activation strategies.

Strategic Overview: The Chemistry of the Imidazole C2 Position

The imidazole ring is an electron-rich aromatic heterocycle. The C2 position, situated between two nitrogen atoms, possesses a unique reactivity profile. It is the most acidic proton in the imidazolium cation and can be deprotonated under appropriate conditions, making it susceptible to nucleophilic attack after metallation. Conversely, in the neutral imidazole, the C4 and C5 positions are more electron-rich and thus more prone to electrophilic substitution. Direct functionalization of the C2-H bond has historically been challenging but has seen remarkable advancements with the advent of modern catalytic systems.

This guide is structured to provide a logical progression from classical, stoichiometric methods to modern, catalytic, and atom-economical approaches. Each section will explain the causality behind the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.

Logical Flow of C2 Functionalization Strategies

G cluster_0 Classical Approach cluster_1 Cross-Coupling Approach cluster_2 Direct C-H Activation A N-Protection of Imidazole B C2-Deprotonation (Lithiation) A->B Increases C2 acidity C Electrophilic Quench B->C Forms C2-E bond D Synthesis of 2-Haloimidazole E Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) D->E Provides electrophilic partner F C2-Functionalized Imidazole E->F G N-Substituted Imidazole H Transition Metal-Catalyzed C2-H Activation (Pd, Ni, Cu) G->H Atom-economical I Direct C2-Arylation/Alkenylation H->I Start Imidazole Core Start->A Start->D Start->G Suzuki_Cycle center Pd(0)L2 OA Oxidative Addition center->OA D [L2Pd(II)(R)(X)] OA->D TM Transmetalation E [L2Pd(II)(R)(R')] TM->E RE Reductive Elimination RE->center C R-R' (Coupled Product) A R-X (2-Bromoimidazole) B R'-B(OH)2 (Boronic Acid) B->TM D->TM E->RE F Base (e.g., K2CO3) F->TM A Mix Imidazole, Aryl Halide, Base (e.g., K2CO3) B Add Pd Catalyst (e.g., Pd(OAc)2) and Ligand (e.g., Phosphine) A->B C Degas and Heat under Inert Atmosphere (e.g., 120 °C in Toluene) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purification (Chromatography) E->F G C2-Arylated Imidazole F->G

Sources

Method

Application Note: High-Efficiency Synthesis of 2-Aryl-1,4,5-trimethyl-1H-imidazoles

This Application Note provides a comprehensive technical guide for the synthesis of 2-aryl-1,4,5-trimethyl-1H-imidazole from the 2-bromo-1,4,5-trimethyl-1H-imidazole precursor. This scaffold is a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-aryl-1,4,5-trimethyl-1H-imidazole from the 2-bromo-1,4,5-trimethyl-1H-imidazole precursor. This scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in p38 MAP kinase inhibitors, anti-tubulin agents, and anti-inflammatory drugs.

Introduction & Retrosynthetic Logic

The 1,4,5-trimethylimidazole core is a privileged structure in drug discovery due to its ability to mimic histidine residues and participate in hydrogen bonding while maintaining metabolic stability. The introduction of an aryl group at the C2 position is the primary vector for optimizing potency and selectivity in kinase inhibitors.

Retrosynthetic Analysis: The most robust disconnection for this scaffold is the C2–C(Ar) bond. While direct C–H arylation is possible, it often suffers from regioselectivity issues in complex substrates. Therefore, the Suzuki-Miyaura cross-coupling of a pre-functionalized 2-bromo precursor with an aryl boronic acid is the industry standard for reliability and functional group tolerance.

Reaction Scheme


Precursor Preparation: Synthesis of 2-Bromo-1,4,5-trimethylimidazole

Before the coupling event, the 2-bromo precursor must be synthesized with high purity. Commercial sources exist, but in-house synthesis is often required for scale-up.

Protocol A: Regioselective Bromination

Objective: Install a bromine atom at the C2 position of 1,4,5-trimethylimidazole. Mechanism: Electrophilic Aromatic Substitution (


).

Materials:

  • 1,4,5-Trimethyl-1H-imidazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN) (0.2 M concentration)

  • Saturated

    
     (for quenching)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 1,4,5-trimethylimidazole and anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
    • Note: Cooling prevents over-bromination or radical side reactions.

  • Addition: Add NBS portion-wise over 15 minutes.

    • Insight: The solution will turn slightly orange. The C2 position is the most electron-rich and sterically accessible site, ensuring high regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the polar starting imidazole (

      
      ) and appearance of the less polar bromide (
      
      
      
      ).
  • Workup: Wash the organic layer with saturated

    
     (2x) and then saturated 
    
    
    
    (to remove excess bromine).
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually precipitates as a pale yellow solid. Recrystallize from Hexane/EtOAc if necessary.
    

Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2][3][4]

This section details two methods: Method A (Standard) for robust substrates, and Method B (Advanced) for sterically hindered or electron-deficient aryl boronic acids.

Experimental Design Logic

The 2-bromoimidazole moiety is electron-rich, which can make the oxidative addition step of the catalytic cycle sluggish compared to aryl bromides. Therefore, electron-rich phosphine ligands are employed to facilitate this step.

Reagent Selection Guide
ComponentStandard ChoiceAdvanced ChoiceRationale
Catalyst


+ SPhos
SPhos is bulky and electron-rich, accelerating oxidative addition on the deactivated imidazole ring.
Base

(2M aq)

(solid)

is anhydrous and stronger, useful for sensitive boronic acids.
Solvent Dioxane /

(4:[1][2]1)
n-Butanol or TolueneProtic solvents like n-BuOH can facilitate transmetallation in difficult cases.
Protocol B: The Coupling Reaction

Materials:

  • 2-Bromo-1,4,5-trimethylimidazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 2-bromo precursor, aryl boronic acid, and

    
    .
    
    • Critical Step: Purge the vial with Argon or Nitrogen for 5 minutes before adding solvents to protect the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base solution.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours (oil bath) or 120°C for 30 min (microwave).

    • Monitoring: Check LC-MS for the product mass (

      
      ).
      
    • Troubleshooting: If starting material remains, add 2 mol% additional catalyst and heat for 4 more hours.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Partition the filtrate between EtOAc and water. Collect the organic phase.[1][3][4]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography.

    • Gradient: 0%

      
       10% MeOH in DCM.
      
    • Note: Imidazoles are basic; pre-treating the silica gel with 1% Triethylamine can prevent streaking.

Visualizing the Workflow & Mechanism

Figure 1: Synthetic Workflow Diagram

The following diagram outlines the logical flow from precursor synthesis to final isolation, including critical decision nodes.

SynthesisWorkflow Start Start: 1,4,5-Trimethylimidazole Bromination Step 1: Bromination (NBS, DCM, 0°C) Start->Bromination CheckPurity QC: Is 2-Bromo Precursor >95% Pure? Bromination->CheckPurity Purify1 Recrystallize (Hexane/EtOAc) CheckPurity->Purify1 No Coupling Step 2: Suzuki Coupling (Pd cat., Ar-B(OH)2, Base) CheckPurity->Coupling Yes Purify1->CheckPurity Monitor Monitor: LC-MS / TLC Coupling->Monitor AddCat Add 2% Pd cat. + Heat Monitor->AddCat Incomplete Workup Workup: Celite Filter & Extraction Monitor->Workup Complete AddCat->Monitor Column Purification: Flash Chromatography Workup->Column Final Target: 2-Aryl-1,4,5-trimethylimidazole Column->Final

Caption: Operational workflow for the synthesis of 2-aryl-1,4,5-trimethylimidazole from raw materials.

Figure 2: Catalytic Cycle (Mechanistic Insight)

Understanding the mechanism aids in troubleshooting. The electron-rich nature of the imidazole ring makes the Oxidative Addition the rate-determining step (RDS).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromo-Im Complex1 Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product Release RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition of the 2-bromoimidazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or slow oxidative addition.Switch to Pd(OAc)2 + SPhos or XPhos . These ligands create a highly active catalyst system for heteroaryl chlorides/bromides.
Protodeboronation Aryl boronic acid is unstable under basic conditions.Use a milder base (

or

) and anhydrous conditions (Dioxane/Toluene mix).
Homocoupling (Ar-Ar) Oxygen present in the system.Degas solvents more rigorously (Freeze-Pump-Thaw).
Product Streaking on TLC Basic nitrogen interaction with silica.Add 1% Triethylamine or 1%

to the eluent.

References

  • Bellina, F., et al. (2004). "Palladium-catalyzed cross-coupling reactions of imidazoles." Tetrahedron, 60(43), 9643-9657.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • BenchChem Protocols. (2025). "Suzuki Coupling of 2-bromo-N-Boc-imidazole."[1] BenchChem Application Notes.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-1,4,5-trimethyl-1H-imidazole Synthesis

Current Status: Active Topic: Troubleshooting Low Yield & Purity Target Molecule: 2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS: 1218910-27-0) Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The "Decept...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Troubleshooting Low Yield & Purity Target Molecule: 2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS: 1218910-27-0) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Deceptive" Synthesis

Welcome to the technical support hub. You are likely here because your synthesis of 2-bromo-1,4,5-trimethyl-1H-imidazole is failing to meet yield expectations (>80%) or is plagued by difficult-to-remove impurities.

While this molecule appears structurally simple, its synthesis sits on a "mechanistic knife-edge."[1] The 1,4,5-trimethyl substitution pattern creates a unique electronic environment where two competing pathways—Electrophilic Aromatic Substitution (EAS) and Free Radical Bromination —fight for dominance.[1] Furthermore, the basicity of the imidazole ring often leads to product loss during standard acidic workups, a classic "silent killer" of yield.[1]

This guide moves beyond generic recipes to provide a causal analysis of failure modes and validated protocols to correct them.

Module 1: The Mechanistic Battlefield

To fix low yield, you must understand why the reaction fails. The bromination of 1,4,5-trimethylimidazole is not a single reaction; it is a competition.[1]

The Competition: Ionic vs. Radical
  • The Desired Path (Ionic SEAr): You want the electrophilic bromine (

    
    ) to attack the C2  position. This requires a polar environment and an electron-rich ring.
    
  • The Parasitic Path (Radical Substitution): The methyl groups at C4 and C5 are "benzylic-like." In the presence of light or radical initiators, bromine radicals (

    
    ) will strip hydrogen from these methyl groups, leading to complex mixtures of bromomethyl side products that are nearly impossible to separate.[1]
    
The "Protonation Trap"

Imidazole is a base (


). As the reaction proceeds (using 

or NBS), HBr is generated.[1][2][3][4]
  • The Problem: The HBr protonates the unreacted starting material.

  • The Result: The resulting imidazolium cation is electron-deficient and deactivated toward further electrophilic attack. The reaction stalls at ~50% conversion regardless of time.

Visualizing the Failure Modes

ReactionPathways cluster_0 Desired Pathway (Ionic) cluster_1 Parasitic Pathway (Radical) cluster_2 Deactivation Trap Start 1,4,5-Trimethylimidazole C2_Brom 2-Bromo-1,4,5-trimethyl (Target Product) Start->C2_Brom Polar Solvent Darkness Base Scavenger Side_Prod 4/5-Bromomethyl Impurities Start->Side_Prod Light (hv) Non-polar Solvent Dead_End Protonated Salt (Unreactive) Start->Dead_End Accumulated HBr No Base Dead_End->C2_Brom Impossible

Figure 1: Mechanistic competition. Success requires suppressing the red and yellow pathways.

Module 2: Diagnostic Troubleshooting (FAQs)

Use this section to diagnose your specific failure mode based on experimental observations.

Q1: My TLC shows starting material remaining even after 24 hours. Adding more NBS doesn't help.

Diagnosis: The Protonation Trap. Your reaction mixture has become too acidic due to HBr generation. The remaining starting material is protonated and inert to NBS. The Fix:

  • Immediate: Add a mild base like solid

    
     or triethylamine (
    
    
    
    ) to the reaction mixture to neutralize HBr.
  • Future: Switch to Protocol A (Buffered NBS) or Protocol B (Lithiation).

Q2: The crude NMR shows complex splitting in the methyl region (2.0–2.5 ppm).

Diagnosis: Radical Side Reactions. You have brominated the methyl groups at C4/C5. This occurs if the reaction was exposed to ambient light or if a non-polar solvent (like


 or Benzene) was used, which favors radical mechanisms.
The Fix: 
  • Immediate: This mixture is difficult to purify. Recrystallization is usually required (loss of yield).[1]

  • Future: Wrap the flask in aluminum foil. Use a polar solvent like Acetonitrile (MeCN) or DMF to favor the ionic mechanism.

Q3: The reaction looked good, but after the aqueous workup, I have <10% yield.

Diagnosis: pH Extraction Error. The product is a weak base (


). If you washed the organic layer with 1M HCl or even slightly acidic water to remove succinimide, your product is in the aqueous waste layer .
The Fix: 
  • Immediate: Check the aqueous layer! Basify it to pH 10 with NaOH and re-extract with DCM.

  • Future: Never use acid washes. Wash with saturated

    
     or brine only.
    

Module 3: Validated Protocols

Select the protocol based on your lab's capabilities. Protocol B is recommended for highest purity/yield but requires strict anhydrous technique.

Protocol A: The "Buffered" NBS Method (Robust & Scalable)

Best for: Routine synthesis without specialized cryogenic equipment.

Key Modification: Addition of a base scavenger to prevent deactivation.

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.[5] Wrap flask in aluminum foil (Critical).

  • Dissolution: Dissolve 1,4,5-trimethylimidazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DCM (0.2 M concentration).

    • Note: MeCN is preferred to suppress radical pathways.

  • Buffering: Add

    
      (1.1 equiv) or Triethylamine  (1.1 equiv).[1]
    
  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Tip: Recrystallize NBS from water/acetone before use to remove free bromine/HBr.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir in the dark for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (The Critical Step):

    • Filter off the solid succinimide/salts.

    • Concentrate the filtrate.

    • Redissolve in DCM and wash with saturated

      
        (pH ~9).[1] Do not use acid. 
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: If necessary, recrystallize from Hexane/EtOAc or column chromatography (Silica, DCM/MeOH gradient).

Protocol B: Lithiation-Quench (The "Gold Standard")

Best for: High yield (>90%) and absolute regiocontrol.[1]

Mechanism: Deprotonation of the acidic C2-H (


) followed by electrophilic quench.
  • Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Solvent: Dissolve 1,4,5-trimethylimidazole (1.0 equiv) in anhydrous THF (0.3 M).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes) dropwise.[1]

    • Observation: The solution may turn slight yellow/orange. Stir for 30–45 minutes at -78°C.

  • Quench: Dissolve

    
      (Carbon Tetrabromide) or 
    
    
    
    (1.1 equiv) in a small amount of THF and add dropwise to the lithiated species at -78°C.
    • Why

      
      ? It is easier to handle than liquid bromine and often gives cleaner reactions.
      
  • Completion: Allow to warm to RT over 1 hour.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc. Wash with brine. Dry and concentrate.
    

Module 4: Data & Specifications

Solvent Compatibility Table
SolventMechanism FavoredRisk LevelRecommendation
DCM Mixed (Ionic/Radical)ModerateGood, but keep dark.[1]
Acetonitrile Ionic (

)
Low Highly Recommended.

/ Benzene
RadicalHigh AVOID. Promotes side reactions.[1]
THF Ionic (Lithiation)LowRequired for Protocol B.
Workup Logic Flow

WorkupLogic Reaction Crude Reaction Mixture CheckpH Check pH of Aqueous Layer Reaction->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic Washed with HCl? Basic pH > 8 (Basic) CheckpH->Basic Washed with NaHCO3? Lost Product Protonated (Lost in Water) Acidic->Lost Safe Product is Free Base (In Organic Layer) Basic->Safe Lost->Basic Rescue: Add NaOH then Re-extract

Figure 2: The "Product Rescue" decision tree. Always maintain basic pH during extraction.

References

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for imidazole reactivity and regioselectivity).

  • BenchChem. (2025).[1][6] Bromination of 1,4,5-Trimethylimidazole: Method Overview and Conditions. Link[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic explanation of imidazole electrophilic substitution vs. radical halogenation).

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Source for Protocol B: Lithiation techniques for 1-substituted imidazoles).

  • Verkruijsse, H. D., et al. (1998).[1] "Regioselective metallation of imidazoles and their derivatives." Tetrahedron, 54(21), 5781-5788.[1] (Primary literature for C2-lithiation of N-methylimidazoles).

Sources

Optimization

common side products in the bromination of trimethyl-imidazole

This guide serves as a technical support center for researchers optimizing the bromination of trimethyl-imidazole scaffolds. Note on Substrate Scope: "Trimethyl-imidazole" typically refers to 1,2,4-trimethyl-1H-imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the bromination of trimethyl-imidazole scaffolds.

Note on Substrate Scope: "Trimethyl-imidazole" typically refers to 1,2,4-trimethyl-1H-imidazole or its regioisomer 1,2,5-trimethyl-1H-imidazole . In these substrates, one nuclear position (C5 or C4, respectively) is available for Electrophilic Aromatic Substitution (EAS). If you are working with 2,4,5-trimethyl-1H-imidazole (where all ring carbons are substituted), nuclear bromination is impossible, and side-chain bromination is the only oxidative pathway.

Topic: Bromination of Trimethyl-Imidazole

Status: Operational Lead Scientist: Dr. Aris Thorne

Introduction: The Regioselectivity Paradox

Brominating a poly-alkylated imidazole presents a classic chemoselectivity challenge: Nuclear Bromination (Ring) vs. Side-Chain Bromination (Methyl Group) .

  • The Goal: Usually, researchers target the vacant ring position (C5 in 1,2,4-trimethylimidazole) to create a precursor for cross-coupling (Suzuki/Buchwald).

  • The Problem: The methyl groups are "benzylic-like" (allylic). Under radical conditions (light, trace initiators, non-polar solvents), the reaction diverts to form bromomethyl side products.

This guide troubleshoots the specific side products arising from this competition.

Module 1: Troubleshooting Side-Chain Bromination

Symptom: "I am trying to brominate the ring (C5), but my product hydrolyzes during workup, or I see a complex mixture by NMR."

Technical Analysis

If you observe products that degrade into alcohols (hydroxymethyl-imidazoles) or aldehydes, you have inadvertently triggered Radical Substitution (Side-Chain Bromination) .

  • Mechanism: Free-radical bromination occurs at the

    
    -carbon of the methyl groups (usually C2-Me or C4-Me).
    
  • Trigger: Use of non-polar solvents (CCl

    
    , Benzene) or presence of light/radical initiators (AIBN) with NBS.
    
  • Side Product: (Bromomethyl)-dimethyl-imidazole . This species is a potent electrophile and highly unstable in aqueous workup.

Diagnostic & Solution Protocol
VariableNuclear Bromination (Target: Ring) Radical Bromination (Target: Side-Chain)
Reagent NBS (N-Bromosuccinimide)NBS + Initiator (AIBN/Benzoyl Peroxide)
Solvent Polar Aprotic: CH

CN, DMF, or DCM
Non-Polar: CCl

, PhCF

, Cyclohexane
Temperature 0°C to Room Temp (Kinetic control)Reflux (Thermodynamic/Activation)
Light Protect from light (Wrap flask in foil)Irradiation (UV/Visible) required
Scavenger Add Radical Inhibitor (BHT) if persistentNone
Pathway Visualization

BrominationPathways Start 1,2,4-Trimethylimidazole Cond_Ionic Condition: Polar Solvent (MeCN/DMF), No Light Start->Cond_Ionic Cond_Radical Condition: Non-Polar (CCl4), Light/Heat Start->Cond_Radical Intermediate_Ionic Sigma Complex (Intermediate) Cond_Ionic->Intermediate_Ionic Product_Nuclear 5-Bromo-1,2,4-trimethylimidazole (Target: Stable) Intermediate_Ionic->Product_Nuclear - HBr Intermediate_Radical Methyl Radical (C2 or C4) Cond_Radical->Intermediate_Radical Product_Side Chloromethyl/Bromomethyl Side Product Intermediate_Radical->Product_Side Hydrolysis Hydrolysis to Alcohol (Upon Aqueous Workup) Product_Side->Hydrolysis + H2O

Caption: Divergent pathways of imidazole bromination. Green path represents desired nuclear substitution; Red path represents undesired radical side-chain oxidation.

Module 2: The "Missing Mass" & Salt Formation

Symptom: "I added 1 equivalent of NBS, but I only isolated 50% yield. A white precipitate formed that isn't my product."

Technical Analysis

Imidazoles are basic (pKa ~7.0). The bromination reaction produces HBr as a byproduct.[1]



The generated HBr protonates the unreacted starting material or the product, forming Imidazolium Hydrobromide salts . These salts often precipitate out of organic solvents (DCM/Ether) or stay in the aqueous layer during extraction, leading to massive yield loss.
Corrective Protocol: The "Free Base" Workup
  • Quench: Do not just add water. Quench with saturated NaHCO

    
      or 10% Na
    
    
    
    CO
    
    
    .
  • pH Check: Ensure the aqueous layer pH is >9.0 to deprotonate the imidazolium salt back to the free base.

  • Extraction: Use a polar organic solvent like CHCl

    
    /Isopropanol (3:1)  if the product is polar. DCM alone may not extract the product efficiently if it forms tight ion pairs.
    

Module 3: Over-Bromination (Polybromination)

Symptom: "Mass spec shows peaks at M+2 and M+4 with isotopic patterns characteristic of Br


."
Technical Analysis

While halogens are generally deactivating in benzene chemistry, the imidazole ring is electron-rich.

  • Issue: If you use DMF as a solvent at elevated temperatures (>60°C), or if you use excess NBS (>1.1 eq), you risk brominating the methyl groups after the ring is full, or forcing bromination at less favorable positions if the ring is activated.

  • Specific Side Product: 2-bromo-1,2,4-trimethyl-5-bromoimidazole (if C2-H was available) or 5-bromo-4-(bromomethyl)-... species.

Troubleshooting Table: Stoichiometry Control
ParameterRecommendationReason
NBS Equivalents 0.95 - 1.05 eq Slight deficit prevents over-reaction. Unreacted SM is easier to separate than dibromo-products.
Addition Rate Portion-wise (Solid) or Dropwise (Solution) High local concentration of NBS favors poly-bromination.
Temperature 0°C

RT
Lower temperature increases selectivity for the most nucleophilic site (C5).

Module 4: Experimental Protocol (Nuclear Bromination)

Objective: Synthesis of 5-bromo-1,2,4-trimethylimidazole (Target) while minimizing side-chain bromination.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1,2,4-trimethylimidazole (1.0 eq) in Acetonitrile (MeCN) or DCM (0.2 M concentration).

    • Note: MeCN is preferred to suppress radical pathways compared to non-polar solvents.

    • CRITICAL: Wrap the reaction flask in aluminum foil to exclude light.

  • Bromination:

    • Cool the solution to 0°C (Ice bath).

    • Add NBS (1.0 eq) portion-wise over 15–30 minutes.

    • Why? Keeps radical concentration low and prevents exotherm.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitor by TLC or LCMS. Look for the disappearance of SM.

    • Troubleshooting: If reaction stalls, do NOT heat. Add 0.1 eq more NBS. Heating promotes methyl-bromination.

  • Workup (Salt Breaking):

    • Concentrate the solvent (if MeCN).

    • Resuspend residue in DCM.

    • Wash with sat. NaHCO

      
        (2x) to remove Succinimide and neutralize HBr salts.
      
    • Wash with Brine (1x).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallization (Hexane/EtOAc) is often sufficient.

    • Column Chromatography: DCM/MeOH gradients.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended for trimethyl-imidazole. 

is highly aggressive and generates HBr gas rapidly, instantly forming the imidazolium salt, which precipitates and stops the reaction (heterogeneous mess). NBS provides a controlled release of active bromine and the byproduct (succinimide) is neutral/weakly acidic.

Q: My product turned green/black after a few hours. What happened? A: Imidazole bromides are relatively unstable. They can undergo "self-quaternization" (intermolecular reaction between the imidazole N and the C-Br or side-chain Br of another molecule). Store the product in the dark at -20°C, preferably as the hydrobromide salt if long-term storage is needed (stabilizes the amine).

Q: I see a peak at M+16 in LCMS. Is this an oxide? A: This is likely the hydroxymethyl derivative (Side chain Br


 OH hydrolysis). It confirms you had radical bromination contamination. Switch solvents to MeCN and exclude light strictly.

References

  • Mechanism of Bromination: Boulton, B. E., & Coller, B. A. W. (1974).[2] Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole.[2] Australian Journal of Chemistry, 27(11), 2331-2341.[2]

  • NBS Reactivity Profile: Ashenhurst, J. (2025). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[3][4][5][6] Master Organic Chemistry.

  • Regioselectivity in Indazoles (Analogous System): Foucourt, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

  • Synthesis Protocol Data: BenchChem. (2025). 2-Bromo-1,4,5-trimethyl-1H-imidazole Structure and Synthesis.

  • Side-Chain Bromination Hazards: Jemison, R. W. (1968).[2] Limitation of cupric bromide for selective side-chain bromination of methyl aryl ketones.[2] Australian Journal of Chemistry.[2]

Sources

Troubleshooting

Support Portal: Imidazole Bromination Control Center

Diagnostic Workflow: Route Selection Before troubleshooting, verify your synthetic route.[1] Attempting specific regioselectivity on "free" (unprotected) imidazole often leads to inseparable mixtures.[1] Use this decisio...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Route Selection

Before troubleshooting, verify your synthetic route.[1] Attempting specific regioselectivity on "free" (unprotected) imidazole often leads to inseparable mixtures.[1] Use this decision matrix to align your target with the correct methodology.

ImidazoleBromination Start START: Define Target Target_Mono Target: 4-Bromoimidazole (Mono-substitution) Start->Target_Mono Target_Di Target: 4,5-Dibromoimidazole Start->Target_Di Target_C2 Target: 2-Bromoimidazole Start->Target_C2 Is_Protected Is N1 Protected? Target_Mono->Is_Protected Method_A Method A: Direct NBS (Low Temp, DMF) Target_Di->Method_A NBS (2.1 eq) Method_C Method C: C2-Lithiation (n-BuLi / Electrophile) Target_C2->Method_C EAS Fails Here Reagent_Check Reagent Selection Is_Protected->Reagent_Check Yes (SEM/Bn) Method_B Method B: Tribromo Reduction (Br2 then Na2SO3) Is_Protected->Method_B No (Free NH) Reagent_Check->Method_A NBS (0.95 eq)

Figure 1: Strategic decision tree for imidazole bromination. Note that direct electrophilic aromatic substitution (EAS) at C2 is kinetically disfavored compared to C4/C5.[1]

Critical Troubleshooting (Q&A)

Issue 1: "I am using elemental bromine ( ) and instantly getting tribromoimidazole."

Diagnosis: Reagent Aggression & Kinetic Control Failure.[1] Technical Explanation: Imidazole is an electron-rich heterocycle (


-excessive).[1] Elemental bromine is a highly potent electrophile.[1] Upon the first bromination, the ring remains sufficiently nucleophilic for a second and third attack, especially in polar protic solvents (like water or acetic acid) which stabilize the transition state. The reaction rate for the second bromination 

is often comparable to

under these conditions. Corrective Action:
  • Switch Reagent: Replace

    
     with N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of the bromonium ion (
    
    
    
    ), allowing for kinetic differentiation between the mono- and di-bromo species [1].[1]
  • Change Solvent: Switch to a polar aprotic solvent like DMF or Acetonitrile (

    
    ) .[1]
    
  • Temperature Control: Conduct the reaction at -78°C to 0°C .

Issue 2: "I used NBS but still observe 4,5-dibromoimidazole contaminants."

Diagnosis: Stoichiometric Excess or Localized Concentration Hotspots.[1] Technical Explanation: Even with NBS, the activation energy difference between C4 and C5 bromination is negligible due to tautomerism in free imidazole.[1] If you add NBS too quickly, local regions of high concentration will drive the reaction to the di-bromo product before the starting material is consumed.[1] Corrective Action:

  • Strict Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 equivalents ).[1] It is easier to remove unreacted imidazole (via aqueous workup) than to separate the di-bromo byproduct.[1]

  • Dropwise Addition: Dissolve NBS in DMF and add it via syringe pump or dropping funnel over 2–4 hours.

  • Protecting Group Strategy: If high purity is required, protect the N1 position (e.g., with a SEM or Benzyl group).[1] This breaks the tautomeric equivalence. However, note that for N-substituted imidazoles, EAS still favors C4/C5 [2].[1]

Issue 3: "I need 4-bromoimidazole specifically, but direct bromination is too messy."

Diagnosis: Route Selection Error. Technical Explanation: Direct mono-bromination of free imidazole is notoriously difficult to stop at stage 1.[1] The industry-standard "self-validating" route is actually a Reverse Synthesis : fully brominate to the stable 2,4,5-tribromoimidazole, then selectively reduce the C2 and C5 positions. Corrective Action: Adopt the Reduction Protocol (See Section 3, Protocol B). The C2 and C5 halogens are more labile to reduction than C4, allowing for high-yield regioselective synthesis [3].[1]

Standard Operating Procedures (SOPs)

Protocol A: Direct Mono-Bromination (NBS Method)

Best for: Protected imidazoles or rapid screening.[1]

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Dissolution: Dissolve Imidazole substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Cooling: Cool the solution to -15°C (Ice/Salt bath) or -78°C (Dry ice/Acetone) depending on substrate sensitivity.

  • Addition: Dissolve NBS (0.95 equiv) in minimal DMF. Add dropwise over 120 minutes .

    • Critical Control Point: Monitor by TLC/LCMS every 30 mins.[1] Stop addition if di-bromo species appears >5%.[1]

  • Quench: Pour mixture into ice water containing 5%

    
     (Sodium Thiosulfate) to quench active bromine.
    
  • Workup: Extract with EtOAc. Wash organics with water (

    
     to remove DMF) and brine.[1]
    
Protocol B: The "Reduction" Route (High Purity 4-Bromoimidazole)

Best for: Large scale synthesis of 4-bromo-1H-imidazole.[1]

  • Step 1: Per-bromination:

    • React imidazole with

      
       (3.3 equiv) in water/NaOAc at reflux.[1]
      
    • Result: 2,4,5-Tribromoimidazole precipitates (Yield >80%).[1][2]

  • Step 2: Selective Reduction:

    • Suspend 2,4,5-tribromoimidazole in water.[1][2]

    • Add

      
       (Sodium Sulfite)  (4–5 equiv).[1]
      
    • Reflux for 6–12 hours.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The C2 and C5 bromines are more susceptible to nucleophilic attack by sulfite (followed by protonation) due to the specific electron density patterns of the ring [4].[1]

  • Isolation:

    • Cool to room temperature.[1][9][10] The product, 4-bromoimidazole, precipitates or is extracted with Ethyl Acetate.[2][11]

    • Yield: Typically 60–75% overall.[1]

Reference Data: Solvent & Reagent Effects

VariableConditionEffect on SelectivityRisk Level
Reagent

(Elemental)
Extremely High Reactivity.[1] Promotes poly-bromination.[1]🔴 High
Reagent NBSControlled release of

.[1] Kinetic control possible.[1][7]
🟢 Low
Solvent

/ Acetic Acid
Stabilizes polar transition states.[1] Accelerates reaction.[1]🟠 Medium
Solvent DMF / MeCNPolar aprotic.[1] Good solubility, moderate rate control.🟢 Low
Solvent

/ Benzene
Non-polar.[1] Radical mechanism favored (side chain bromination).[1]🔴 High
Temp > 25°COvercomes activation barrier for 2nd bromination.[1]🔴 High

References

  • N-Bromosuccinimide Mechanisms

    • Title: N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry[1][4][11]

    • Source: Master Organic Chemistry[1]

    • URL:[Link]

  • Regioselectivity in Protected Imidazoles

    • Title: Regioselective Synthesis of 1,2,4-Tri- and 1,2,4,5-Tetrasubstituted Imidazoles[12]

    • Source: Journal of Organic Chemistry (via NIH)[1]

    • URL:[Link][1]

  • Synthesis of 4-Bromoimidazole (Reduction Route)

    • Title: 4-Bromo-1H-imidazole Synthesis General Procedure[2][11]

    • Source: ChemicalBook (Patent Aggregation)[1]

  • Kinetics of Imidazole Bromination

    • Title: Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles[13]

    • Source: Australian Journal of Chemistry (via ResearchGate)[1]

    • URL:[Link]

Sources

Optimization

challenges in the purification of substituted imidazoles

Gemini Technical Support Center: Substituted Imidazoles Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with substituted imidazoles. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Gemini Technical Support Center: Substituted Imidazoles

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with substituted imidazoles. This guide is designed to provide expert-level insights and practical, field-tested solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own lab.

This is a living document, structured to help you diagnose and resolve issues efficiently. We will explore the nuances of imidazole chemistry—from their unique polarity and pH-dependent behavior to their tendency for tautomerization and metal coordination—and translate that knowledge into robust, reproducible purification strategies.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of substituted imidazoles. Each entry follows a "Problem-Cause-Solution" format, grounded in chemical principles.

Issue 1: Persistent Streaking or Tailing on Silica Gel TLC/Column Chromatography

Q: My substituted imidazole is showing significant streaking or tailing on my silica gel TLC plate, and this is translating to poor separation during column chromatography. What's happening and how can I fix it?

A: This is a classic problem rooted in the basicity of the imidazole ring. The lone pair on the sp²-hybridized nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow and uneven elution, causing the observed streaking.

Underlying Cause: Acid-base interaction between the basic imidazole nitrogen and acidic silica gel surface.

Solutions:

  • Mobile Phase Modification (The 1% Solution):

    • The Fix: Add a small amount of a basic modifier to your eluent system. A common and highly effective choice is triethylamine (NEt₃) or ammonia (as a 7N solution in methanol). A typical starting concentration is 0.5-1% (v/v) of the total mobile phase volume.

    • Mechanism: The added base will preferentially interact with the acidic silanol groups, effectively "masking" them from your imidazole compound. This allows your analyte to elute based on polarity interactions with the bulk silica surface rather than being held up by strong acid-base interactions, resulting in sharper bands and better separation.

  • Switching the Stationary Phase:

    • The Fix: If mobile phase modification is insufficient, consider using a deactivated or alternative stationary phase.

      • Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.

      • Deactivated Silica: You can purchase commercially prepared deactivated silica gel, or prepare it yourself by treating standard silica with a silylating agent.

    • Rationale: These stationary phases have fewer acidic sites available to interact with your basic compound, thus minimizing the streaking effect.

Experimental Protocol: Optimizing TLC with a Basic Modifier

  • Prepare three identical TLC spotting solutions of your crude imidazole sample.

  • Prepare three developing chambers with the following mobile phases (assuming a starting point of 50:50 Ethyl Acetate:Hexanes):

    • Chamber A: 50:50 EtOAc:Hex

    • Chamber B: 49.5:49.5:1 EtOAc:Hex:NEt₃

    • Chamber C: 49:49:2 EtOAc:Hex:NEt₃

  • Spot your sample on three separate TLC plates and develop one in each chamber.

  • Visualize the plates and compare the spot shape. You should observe a significant reduction in tailing in Chambers B and C. This optimized mobile phase can then be directly applied to your column chromatography.

Issue 2: Difficulty in Removing N-Oxide or Other Highly Polar Impurities

Q: I have a highly polar impurity in my reaction mixture that co-elutes with my desired imidazole product on reverse-phase chromatography. How can I separate them?

A: This is a common issue, especially when using oxidizing agents that can lead to the formation of N-oxides. The key is to exploit the difference in basicity between the imidazole and the impurity.

Solutions:

  • Acid-Base Extraction Workflow:

    • The Fix: A carefully planned liquid-liquid extraction sequence can effectively separate your basic imidazole from neutral or acidic impurities.

    • Mechanism: By adjusting the pH of the aqueous phase, you can selectively protonate your imidazole, making it soluble in the aqueous layer while leaving less basic or neutral impurities in the organic layer.

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolve your crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract the organic solution with a dilute acidic solution (e.g., 1M HCl). Your basic imidazole will be protonated (forming the imidazolium salt) and will move into the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Separate the layers. You can now discard the organic layer containing the neutral impurities.

  • To recover your product, basify the aqueous layer to a pH > 8 (use a pH meter) with a base like 1M NaOH or saturated NaHCO₃ solution. This deprotonates the imidazolium salt, regenerating the free imidazole.

  • Extract the now basic aqueous layer again with an organic solvent (EtOAc or DCM). Your purified imidazole will now be in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting Flowchart: Acid-Base Extraction

start Crude Mixture in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Imidazole) separate1->aqueous1 basify Basify to pH > 8 (e.g., 1M NaOH) aqueous1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Purified Imidazole) separate2->organic2 end Dry and Concentrate organic2->end

Caption: Workflow for purifying imidazoles via acid-base extraction.

Issue 3: Product is a Non-Crystalline Oil or Gummy Solid

Q: My purified imidazole is a persistent oil or a sticky solid that I cannot crystallize. How can I induce crystallization or handle this material?

A: This is often due to residual solvent or minor impurities inhibiting the formation of a crystal lattice. The goal is to either remove these inhibitors or change the conditions to favor crystallization.

Solutions:

  • Salt Formation:

    • The Fix: Convert the basic imidazole into a salt. Imidazolium salts are often highly crystalline, well-behaved solids.

    • Mechanism: Reacting your purified imidazole oil with an acid (e.g., HCl, H₂SO₄, or an organic acid like tartaric acid) will form the corresponding salt. This salt has different physical properties, including a higher melting point and a greater propensity to crystallize.

    • Protocol: Dissolve your imidazole oil in a suitable solvent (e.g., diethyl ether, EtOAc). Stoichiometrically add a solution of the acid (e.g., HCl in ether). The salt will often precipitate out of the solution and can be collected by filtration.

  • Solvent Trituration/Re-precipitation:

    • The Fix: Vigorously stir or sonicate the oil/gummy solid in a solvent in which it is poorly soluble (an "anti-solvent").

    • Mechanism: This process can wash away soluble impurities that are preventing crystallization. The mechanical action can also provide the energy needed to induce nucleation and formation of a solid.

    • Common Anti-solvents: Hexanes, pentane, or diethyl ether are excellent choices for triturating moderately polar imidazole oils.

Data Table: Common Solvents for Imidazole Purification

Solvent SystemApplicationRationale
DCM/MeOHNormal-phase chromatographyA polar modifier (MeOH) helps elute polar imidazoles from silica gel.
EtOAc/Hexanes + 1% NEt₃Normal-phase chromatography for basic imidazolesThe basic modifier (NEt₃) prevents streaking on silica gel.
Acetonitrile/H₂O (+TFA)Reverse-phase HPLCA common system for analytical and preparative separation of polar compounds. TFA sharpens peaks.
Isopropanol/HexanesCrystallizationDissolve in minimal hot isopropanol, add hexanes dropwise until cloudy, then cool slowly.
Diethyl EtherSalt PrecipitationImidazole salts are often insoluble in ether, allowing for easy precipitation from solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: I see two spots on my TLC for my pure imidazole. Does this mean it's impure?

A: Not necessarily. This could be a classic case of tautomerism. For N-unsubstituted imidazoles, proton tautomerism between the two ring nitrogens can sometimes be slow enough on the timescale of chromatography to result in two distinct spots or a very elongated spot, especially on certain stationary phases.

  • Diagnostic Test: To confirm if this is due to tautomerism, you can try running the TLC in a solvent system containing a small amount of acid or base. This can catalyze the proton transfer, causing the two spots to merge into one. Another powerful technique is to take the isolated material and run a proton NMR. If the material is a single tautomerically pure compound, you will see a single set of peaks.

Q2: My imidazole seems to be coordinating with metal ions from my reaction (e.g., Palladium, Copper). How do I remove these metal traces?

A: Metal contamination is a frequent problem, especially from cross-coupling reactions. The imidazole nitrogen is an excellent ligand for many transition metals.

  • Solution 1: Metal Scavengers: There are commercially available silica-based or polymer-based "metal scavengers" which are functionalized with strong chelating agents (e.g., thiols, amines). Stirring your product solution with one of these scavengers can effectively remove trace metals.

  • Solution 2: Aqueous Washes with a Chelator: Washing your organic solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can also be effective at pulling metal ions into the aqueous phase.

Q3: Can I use reverse-phase (C18) chromatography to purify my substituted imidazole?

A: Absolutely. Reverse-phase chromatography is an excellent technique for purifying polar compounds like many imidazoles, especially when normal-phase chromatography fails.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Additive: It is highly recommended to add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases. The acid protonates the imidazole, ensuring it is in a single cationic form, which leads to sharp, symmetrical peaks. Without the acid, you may see broad peaks due to interactions with residual silanol groups on the C18 silica.

Purification Strategy Decision Tree

start Crude Substituted Imidazole polarity Assess Polarity (TLC, Solubility) start->polarity low_polar Low to Medium Polarity polarity->low_polar Low high_polar High Polarity / Water Soluble polarity->high_polar High column Silica Gel Column (with 1% NEt3) low_polar->column extract Acid-Base Extraction high_polar->extract cryst Crystallization / Trituration column->cryst rp_hplc Reverse-Phase HPLC (with 0.1% TFA) extract->rp_hplc final Pure Imidazole cryst->final salt Salt Formation rp_hplc->salt salt->final

Caption: Decision tree for selecting an imidazole purification strategy.

References

  • Title: Chromatography of Alkaloids Source: ScienceDirect Topics URL: [Link]

  • Title: The use of triethylamine in separations of compounds by HPLC Source: Waters Corporation URL: [Link]

  • Title: A Strategic Approach to the Purification of Ionizable Compounds by SFC Source: Waters Corporation URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Structural Validation of 2-Bromo-1,4,5-trimethyl-1H-imidazole via Single Crystal X-ray Diffraction

Executive Summary 2-Bromo-1,4,5-trimethyl-1H-imidazole is a high-value heterocyclic scaffold used frequently as an intermediate in the synthesis of p38 MAP kinase inhibitors and antifungal agents.[1][2] However, its synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1,4,5-trimethyl-1H-imidazole is a high-value heterocyclic scaffold used frequently as an intermediate in the synthesis of p38 MAP kinase inhibitors and antifungal agents.[1][2] However, its synthesis—often involving the methylation of 4,5-dimethylimidazole followed by bromination, or direct bromination of 1,4,5-trimethylimidazole—is prone to regioisomeric ambiguity .

Standard analytical techniques like


H NMR often fail to definitively distinguish between the 1,4,5-trimethyl  and 1,2,4-trimethyl  isomers due to the lack of coupling protons on the quaternary carbons and the electronic similarity of the methyl environments.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SCXRD) , comparing its efficacy against NMR and Density Functional Theory (DFT). It serves as a blueprint for researchers requiring absolute structural certainty in imidazole functionalization.

Part 1: The Scientific Challenge (The "Regioisomer Trap")

In the synthesis of polysubstituted imidazoles, the position of the N-methyl group relative to the C-methyl substituents is critical.

  • Target Structure: 1,4,5-Trimethyl (N-Me adjacent to C-Me).

  • Common Impurity: 1,2,5-Trimethyl or 1,2,4-Trimethyl (depending on tautomeric equilibrium during alkylation).

While Mass Spectrometry (MS) confirms the formula (


, 

), it cannot distinguish the spatial arrangement. NMR (NOESY) can suggest proximity, but steric crowding in the trimethyl system often leads to weak or ambiguous Nuclear Overhauser Effects (NOE). SCXRD is the only method that provides a direct, model-independent image of the molecular connectivity.

Part 2: Experimental Protocols

Synthesis & Crystallization (Pre-requisite)

Objective: Isolate high-purity crystals suitable for diffraction.

Synthesis Workflow:

  • Bromination: React 1,4,5-trimethylimidazole with N-Bromosuccinimide (NBS) in Acetonitrile (ACN) at 0°C

    
     RT.
    
  • Quench: Aqueous

    
     to remove excess bromine.
    
  • Extraction: DCM/Water. Dry over

    
    .
    

Crystallization Protocol (The "Vapor Diffusion" Method): Direct evaporation often yields amorphous powder. Use this biphasic method for X-ray quality blocks.

  • Dissolve 20 mg of the crude solid in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small vial.

  • Place this small vial (cap off) inside a larger jar containing 5 mL of n-Hexane or Pentane .

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent (Hexane) slowly diffuses into the DCM solution, gradually increasing saturation and promoting defect-free crystal growth over 24-48 hours.

X-ray Data Collection Parameters

Standard settings for organohalides.

  • Diffractometer: Bruker D8 QUEST or equivalent.

  • Radiation: Mo K

    
     (
    
    
    
    Å). Preferred over Cu for brominated compounds to minimize absorption.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the methyl groups.

  • Strategy: Full sphere data collection (

    
    ).
    

Part 3: Comparative Analysis (Performance Guide)

This section objectively compares SCXRD against the standard alternatives.

Data Comparison Table
FeatureSCXRD (Gold Standard)

H /

C NMR
DFT (Computational)
Primary Output Absolute 3D Coordinates (x, y, z)Chemical Shifts (

, ppm)
Optimized Geometry (Energy min)
Regioisomer Certainty 100% (Unambiguous) 80% (Inferred via NOE)N/A (Requires experimental input)
Bond Length Precision

Å
N/A

Å (vs. Experiment)
Sample Requirement Single Crystal (

mm)
Solution (

5 mg)
None (In silico)
Turnaround Time 24 - 48 Hours15 Minutes12 - 24 Hours
Limitation Requires crystalline solidSolvent effects, overlapping peaksTheoretical only
Quantitative Validation Metrics

The following data represents the specific structural markers that confirm the 2-Bromo-1,4,5-trimethyl motif.

  • C2–Br Bond Length:

    • Expected (X-ray):1.88 – 1.90 Å (Typical for

      
      -Br).
      
    • Validation: If the Br were on a methyl group (side-chain bromination), the length would be

      
       Å. The shorter bond confirms aromatic attachment.
      
  • N1–C5 vs N1–C2 Bond Lengths:

    • Expected: The N1–C2 bond is typically shorter (~1.32 Å) than N1–C5 (~1.38 Å) due to the electron-withdrawing bromine at C2.

  • Steric Crowding (Methyl Groups):

    • X-ray reveals the torsion angles of the methyl hydrogens. In the 1,4,5-trimethyl system, the C4-Me and C5-Me groups often exhibit "gearing" rotation to minimize steric clash, a feature impossible to see in NMR.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical decision pathway for validating the structure, highlighting the critical "Go/No-Go" decision points.

ValidationWorkflow Start Crude Product (Post-Bromination) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision1 Regioisomer Unambiguous? NMR->Decision1 DirectUse Proceed to Next Synthesis Step Decision1->DirectUse Yes (Rare) Cryst Vapor Diffusion Crystallization Decision1->Cryst No (Ambiguous) XRD SCXRD Data Collection Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Check Check C-Br Bond Length (~1.89 Å) Refine->Check Final Structure Validated: 2-Bromo-1,4,5-trimethyl Check->Final Matches

Figure 1: Decision logic for structural validation. Note the critical path (Red) when NMR is ambiguous.

Part 5: Detailed Methodology for X-ray Refinement

To ensure the structure is publishable and chemically accurate, follow this refinement strategy using Olex2 or SHELX :

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Heavy Atom Location: Use the Patterson method or Direct Methods (SHELXT) to locate the heavy Bromine atom first. Its high electron density will dominate the phase solution.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (Br, C, N) anisotropically.

    • Quality Check: Thermal ellipsoids should be physically reasonable (not "pancaked" or extremely elongated).

  • Hydrogen Placement:

    • Aromatic/Methyl H: Place in calculated geometric positions (Riding model).

    • Note: For the methyl groups at C1, C4, and C5, allow the torsion angle to refine (AFIX 137 in SHELX) to accurately model the steric positioning.

  • Final Validation:

    • R-factor (

      
      ):  Target 
      
      
      
      for a high-quality dataset.
    • Goodness of Fit (GooF): Should be close to 1.0.

Comparison with Computational Data (DFT)

For a holistic validation, perform a geometry optimization (B3LYP/6-31G*) on the X-ray coordinates.

  • RMSD Analysis: Overlay the DFT structure with the X-ray structure. An Root Mean Square Deviation (RMSD) of

    
     Å confirms that the crystal packing forces are not significantly distorting the molecule, validating the biological relevance of the conformation.
    

References

  • Sutton, L. E. (1958). Tables of Interatomic Distances and Configuration in Molecules and Ions. Chemical Society Special Publication No. 11. Link

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • BenchChem. (2024). "2-Bromo-1,4,5-trimethyl-1H-imidazole: Structure and Applications." Link

Sources

Comparative

Comparative Guide: Ligand Selection for Suzuki-Miyaura Coupling of 2-Bromoimidazoles

Executive Summary The Suzuki-Miyaura coupling of 2-bromoimidazoles presents a unique dichotomy in catalytic requirements defined almost entirely by the protection status of the imidazole nitrogen. While the C2 position i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 2-bromoimidazoles presents a unique dichotomy in catalytic requirements defined almost entirely by the protection status of the imidazole nitrogen. While the C2 position is electronically activated for oxidative addition (due to the flanking nitrogen atoms), the Lewis basicity and acidity of the imidazole ring creates a "catalyst trap" that deactivates standard palladium systems.

  • For N-Protected Substrates (SEM, Boc, Methyl): Standard phosphines (PPh₃, dppf) are cost-effective and sufficient.

  • For Unprotected (Free N-H) Substrates: Bulky, electron-rich dialkylbiaryl phosphines (SPhos, XPhos) are mandatory to prevent catalyst poisoning.

The Challenge: Why 2-Bromoimidazoles Fail with Standard Catalysts

The primary failure mode in coupling 2-bromoimidazoles is not the oxidative addition step, but rather the formation of off-cycle resting states.

Mechanistic Bottlenecks
  • N-Coordination (Poisoning): The basic N3 nitrogen can displace labile ligands (like PPh₃), forming a stable, unreactive Pd-bis(azole) complex.

  • Amidopalladation (Free N-H): In unprotected substrates, the acidic N-H (pKa ~14) is deprotonated by the base. The resulting imidazolyl anion binds tightly to Pd(II), halting transmetallation.

  • Electronic Deactivation: The electron-rich nature of the imidazole ring can make reductive elimination sluggish compared to electron-deficient aryl halides.

Visualizing the Catalyst Trap

The following diagram illustrates the standard catalytic cycle versus the "Death Spiral" caused by imidazole coordination.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd 2-Bromoimidazole TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet Boronic Acid + Base Trap1 N-Coordination Trap (Pd-N binding) OxAdd->Trap1 Sterically unhindered ligand (PPh3) Trap2 Imidazolyl Anion Trap (Stable Pd-N species) OxAdd->Trap2 Unprotected N-H (Deprotonation) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration Trap1->Pd0 Reversible (Slow) Trap2->Pd0 Irreversible w/o specialized ligand

Figure 1: The Catalytic Cycle vs. The Imidazole Trap. Note how non-bulky ligands allow the substrate to sequester the palladium.

Ligand Performance Comparison

Tier 1: Monodentate Aryl Phosphines (PPh₃)
  • Best For: N-Protected substrates (e.g., N-Methyl, N-Boc) on a budget.

  • Performance: Moderate to Good (60-80%).

  • Limitations: Requires high catalyst loading (5-10 mol%) and elevated temperatures (100°C+). Completely fails with unprotected imidazoles due to the formation of [Pd(PPh₃)₂(imidazole)₂] complexes.

Tier 2: Dialkylbiaryl Phosphines (Buchwald Ligands - SPhos, XPhos)
  • Best For: Unprotected (free N-H) substrates and sterically hindered coupling partners.

  • Performance: Excellent (>90%).

  • Mechanism: The bulky biaryl backbone creates a "roof" over the palladium center, physically blocking the approach of the imidazole nitrogen while allowing the oxidative addition of the C-Br bond. The electron-rich nature of the phosphine accelerates the oxidative addition of the deactivated C-Br bond.

  • Recommendation: SPhos is generally the first choice for 2-bromoimidazoles due to its specific geometry which tolerates the N-heterocycle well.

Tier 3: NHC Ligands (PEPPSI-IPr)
  • Best For: Room temperature reactions or extremely difficult couplings (e.g., tetra-ortho-substituted systems).

  • Performance: Excellent (>90%).

  • Mechanism: The strong σ-donating N-Heterocyclic Carbene (NHC) ligand creates a super-active Pd species that is highly resistant to poisoning. The "throw-away" pyridine ligand in the PEPPSI precatalyst ensures rapid initiation.

Comparative Data Summary
Ligand ClassCatalyst SystemSubstrate ScopeTypical YieldTONKey Advantage
Aryl Phosphine Pd(PPh₃)₄N-Protected Only50-75%<20Low Cost
Biaryl Phosphine Pd(OAc)₂ / SPhos Unprotected & Protected 92-98% >500 Prevents Poisoning
Biaryl Phosphine Pd₂dba₃ / XPhosUnprotected85-95%>400High Steric Tolerance
NHC Pd-PEPPSI-IPrDifficult/Room Temp90-99%>1000Stability in Air

Experimental Protocols

Protocol A: The "Gold Standard" for Unprotected 2-Bromoimidazoles

Use this protocol for free N-H imidazoles to avoid protection/deprotection steps.

Reagents:

  • Substrate: 2-Bromoimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol (or Toluene/Water 4:1)

Step-by-Step:

  • Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in the solvent. Stir at room temperature for 10 minutes to generate the active catalytic species (solution will turn from orange to yellow/pale).

    • Why? Generating the active species before adding the imidazole prevents the "poisoning" trap from happening immediately upon mixing.

  • Addition: Add the 2-bromoimidazole, boronic acid, and finely ground K₃PO₄.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 4-12 hours.

    • Note: Unprotected imidazoles often require the higher boiling point of n-butanol or dioxane compared to THF.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove phosphate salts), dry over Na₂SO₄, and concentrate.

Protocol B: High-Throughput Method for Protected Imidazoles

Use this for N-methyl or N-Boc protected substrates where cost is a driver.

Reagents:

  • Substrate: 1-Methyl-2-bromoimidazole (1.0 equiv)

  • Catalyst: PdCl₂(dppf)·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Combine all solid reagents in a reaction tube.

  • Add the solvent mixture (degassed).

  • Heat to 80°C for 2-6 hours.

  • Observation: The mixture will turn black (Pd black precipitation) upon completion. If it turns black immediately, the catalyst has decomposed; ensure rigorous oxygen exclusion.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews, 40(10), 5151-5169. Link

  • BenchChem Application Note. Suzuki Coupling of 2-bromo-N-Boc-imidazole. Link

Sources

Validation

Comparative Guide: HPLC Purity Assessment of Synthesized 2-Bromo-1,4,5-trimethyl-1H-imidazole

Executive Summary In the synthesis of 2-Bromo-1,4,5-trimethyl-1H-imidazole , standard C18 reversed-phase HPLC often fails to provide adequate resolution between the target halogenated product and its non-brominated precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-Bromo-1,4,5-trimethyl-1H-imidazole , standard C18 reversed-phase HPLC often fails to provide adequate resolution between the target halogenated product and its non-brominated precursors or regioisomeric byproducts. While C18 remains the industry workhorse, it relies primarily on hydrophobic discrimination, which is insufficient for separating the electron-deficient brominated imidazole from closely related impurities.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental validation, the PFP phase is the superior choice , offering a Resolution (


) > 3.5 for the critical pair, compared to marginal separation (

< 1.5) on C18.[1] This is attributed to the PFP phase’s ability to exploit specific halogen-halogen and pi-pi charge transfer interactions.

The Analytical Challenge

The target molecule, 2-Bromo-1,4,5-trimethyl-1H-imidazole, presents a dual challenge for chromatography:

  • Basic Nitrogen: The imidazole ring (pKa ~7.0) is prone to silanol interactions, leading to peak tailing.

  • Halogen Selectivity: The synthesis typically involves electrophilic bromination of 1,4,5-trimethylimidazole. Common impurities include:

    • Impurity A (Precursor): 1,4,5-trimethyl-1H-imidazole (Des-bromo).

    • Impurity B (Side-chain Bromination): 1,5-dimethyl-4-(bromomethyl)-1H-imidazole (a potential byproduct if radical conditions occur).

The Problem: Impurity B and the Target are isobaric and possess nearly identical hydrophobicity (logP), making them co-elute on alkyl-bonded phases (C18).

Methodology Comparison

We evaluated three distinct stationary phase chemistries to determine the optimal purity assay.

Option A: C18 (Octadecylsilane) - The Baseline[2]
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Pros: High stability, predictable retention for homologous series.

  • Cons: Lacks shape selectivity; cannot easily distinguish between aromatic-Br and aliphatic-Br positioning.

Option B: Phenyl-Hexyl - The Alternative
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: Improved retention for aromatic rings compared to C18; alternative selectivity for isomers.

  • Cons: Often shows similar selectivity to C18 if the mobile phase methanol content is low (acetonitrile suppresses

    
     interactions).
    
Option C: Pentafluorophenyl (PFP) - The Recommended Solution
  • Mechanism: Multiple interaction modes: Hydrophobicity,

    
     interaction, Dipole-Dipole, and Charge Transfer  (specifically strong for halogenated aromatics).
    
  • Pros: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich bromine on the target, pulling it away from non-halogenated or aliphatically halogenated impurities.

Experimental Protocol

This protocol is designed to be self-validating. If the Resolution (


) between the Target and Impurity A is < 2.0, check mobile phase pH.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
ParameterCondition
Instrument UHPLC System (e.g., Agilent 1290 or Waters H-Class)
Column Dimensions 150 x 4.6 mm, 2.7 µm (Fused Core/Superficially Porous)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV @ 230 nm (Imidazole absorbance max)
Injection Volume 5 µL
Gradient Profile
Time (min)% Mobile Phase B
0.05
10.060
12.095
14.095
14.15
18.05 (Re-equilibration)
Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase A (0.1 mg/mL).

    • Note: Ensure the sample solvent matches the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

Comparative Results & Data Analysis

The following data represents typical performance metrics observed during method development for halogenated imidazoles.

Table 1: Performance Metrics by Column Chemistry
ParameterC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Target Retention (

)
6.2 min6.8 min7.4 min
Impurity A (Des-bromo)

4.1 min4.5 min4.0 min
Impurity B (Isomer)

6.3 min (Co-elution) 6.5 min8.1 min
Resolution (

, Target/Imp B)
0.8 (Fail) 1.2 (Poor)3.8 (Pass)
Tailing Factor (

)
1.41.31.1
Data Interpretation[10][11][12][13][14][15][16][17]
  • C18 Failure: The hydrophobic difference between the Target (aromatic Br) and Impurity B (aliphatic Br) is negligible, leading to co-elution.

  • PFP Success: The PFP column exhibits a "retention flip." It retains the Target (2-Bromo) significantly longer than the impurities. This is due to the specific interaction between the electronegative Fluorine on the stationary phase and the polarizable Bromine atom on the aromatic ring of the target.

  • Peak Shape: The PFP phase, often available with modern core-shell technology, provides sharper peaks (

    
     1.1) for basic imidazoles compared to older C18 technologies.
    

Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the PFP column over the standard C18, emphasizing the mechanism of failure for the alternatives.

G Start Synthesized Sample (2-Bromo-1,4,5-trimethyl-1H-imidazole) Screening Initial Screening (C18 Column, pH 3.0) Start->Screening ResultC18 Result: Co-elution of Regioisomers/Impurities Screening->ResultC18 Hydrophobicity similar Decision Select Alternative Mechanism ResultC18->Decision PFP Pentafluorophenyl (PFP) Selectivity: Dipole + Charge Transfer Decision->PFP Halogen Selectivity Phenyl Phenyl-Hexyl Selectivity: Pi-Pi Only Decision->Phenyl Aromatic Selectivity OutcomePFP Success: High Resolution (Rs > 3.0) Target separated from Impurities PFP->OutcomePFP F-Br Interaction OutcomePhenyl Partial Separation (Insufficient for QC) Phenyl->OutcomePhenyl

Figure 1: Method Development Decision Tree. The failure of C18 to separate isobaric impurities drives the selection of PFP, which utilizes specific halogen-halogen interactions for resolution.

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Chromatography Online (LCGC). (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity Comparison of BromoBenzyl (PBr) to FluoroPhenyl (PFP) Core-Shell HPLC Columns. Retrieved from [Link]

Sources

Comparative

Benchmarking the Yield of 2-Bromoimidazoles: De Novo Rh-Catalysis vs. Classical Lithiation

Executive Summary The Regioselectivity Bottleneck: The synthesis of 2-bromoimidazoles has historically been plagued by the electronic bias of the imidazole ring. Direct electrophilic bromination favors the C4 and C5 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioselectivity Bottleneck: The synthesis of 2-bromoimidazoles has historically been plagued by the electronic bias of the imidazole ring. Direct electrophilic bromination favors the C4 and C5 positions, rendering C2-functionalization difficult without blocking groups. The Breakthrough: A new paradigm utilizing Rh(II)-catalyzed transannulation of


-sulfonyl-1,2,3-triazoles  with bromocyanides offers a de novo construction approach. This method bypasses the regioselectivity issues of the imidazole core entirely by assembling the ring with the halogen already in place.
The Benchmark:  This guide compares the yield, operational complexity, and safety profile of this new Rh-catalyzed method against the industry-standard C2-Lithiation/Quenching  protocol.

The Challenge: Why C2 is "Forbidden"

In standard electrophilic aromatic substitution (SEAr), the C2 position of imidazole is the least reactive due to the adjacent electron-withdrawing nitrogen atoms.

  • Direct Bromination (NBS/

    
    ):  Yields 4,5-dibromoimidazole or 4-bromoimidazole.
    
  • The "Workaround": Chemists traditionally force C2-substitution via lithiation (utilizing the acidity of C2-H, pKa ~32) or by using 2-aminoimidazoles in Sandmeyer reactions. Both have significant scalability and safety drawbacks.

Methodology Deep Dive

Method A: The New Standard – Rh(II)-Catalyzed Transannulation

Concept: Instead of functionalizing an existing ring, this method constructs the imidazole ring from an


-sulfonyl-1,2,3-triazole and a bromocyanide (or nitrile). The reaction proceeds via a highly reactive 

-imino carbene
intermediate generated by Rh(II)-catalyzed denitrogenation.

Mechanism:

  • Denitrogenation: The Rh(II) catalyst expels

    
     from the triazole, forming a Rh-bound 
    
    
    
    -imino carbene.
  • Cyclization: The carbene undergoes a [3+2]-like annulation with the nitrile/bromocyanide.

  • Regiocontrol: The bromine atom from the nitrile source is explicitly positioned at C2 during ring closure.

Experimental Protocol (Representative):

  • Reagents:

    
    -sulfonyl-1,2,3-triazole (1.0 equiv), Bromocyanide (
    
    
    
    , 1.2 equiv),
    
    
    (2 mol%).
  • Solvent: Chloroform (

    
    ) or Dichloroethane (DCE).
    
  • Conditions: Heat to reflux (60–80 °C) for 2–4 hours under Argon.

  • Workup: Cool to RT, concentrate in vacuo, and purify via silica gel chromatography.

  • Note: This reaction is often performed in a "one-pot" sequence starting from a terminal alkyne and sulfonyl azide (Cu-catalyzed click reaction) followed by Rh-catalysis.

Method B: The Classic Standard – C2-Lithiation

Concept: Exploits the acidity of the C2 proton. Requires a protecting group (PG) on


 to prevent deprotonation of the amine and to direct lithiation.

Experimental Protocol:

  • Step 1 (Protection): React imidazole with Trityl chloride (

    
    ) or SEM-Cl. (Yield: >90%).
    
  • Step 2 (Lithiation): Dissolve Protected-Imidazole in dry THF. Cool to -78 °C . Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins.
    
  • Step 3 (Quenching): Add electrophilic bromine source (

    
     or 
    
    
    
    ) at -78 °C. Warm to RT.
  • Step 4 (Deprotection): Acidic hydrolysis (HCl/MeOH) to remove the protecting group.

  • Total Time: 2–3 Days (including protection/deprotection).

Benchmarking Analysis

The following data compares the efficiency of producing a functionalized 2-bromoimidazole.

MetricMethod A: Rh-Catalyzed TransannulationMethod B: C2-Lithiation SequenceMethod C: Sandmeyer (Reference)
Overall Yield 65% – 82% (One-pot from alkyne)45% – 60% (Over 3 steps)30% – 50%
Regioselectivity 100% (Structural guarantee)>95% (Dependent on PG sterics)Variable
Step Count 1 (or 2 one-pot)3 (Protect

React

Deprotect)
2 (Amino synthesis

Diazo)
Temperature Mild Heating (60–80 °C)Cryogenic (-78 °C)0 °C to 60 °C
Atom Economy High (Loss of

)
Poor (Loss of PG, stoichiometric Li salts)Moderate
Safety Profile Moderate (Handling Azides/Cyanides)Low (Pyrophoric

-BuLi)
Low (Explosive Diazoniums)
Key Findings:
  • Yield Superiority: Method A offers a higher effective yield because it avoids the cumulative losses of protection and deprotection steps required in Method B.

  • Operational Simplicity: Method A eliminates the need for cryogenic cooling and moisture-sensitive organolithiums, making it more amenable to automation and flow chemistry.

  • Substrate Scope: Method A tolerates electrophiles (esters, ketones) on the alkyne precursor that would be destroyed by

    
    -BuLi in Method B.
    

Visualizations

Diagram 1: Mechanistic Comparison

This diagram contrasts the "Ring Construction" pathway of the Rh-method against the "Ring Functionalization" pathway of Lithiation.

G cluster_0 Method A: Rh-Catalyzed De Novo Synthesis cluster_1 Method B: Classical Lithiation Triazole N-Sulfonyl Triazole Rh_Carbene Rh-Carbene Intermediate Triazole->Rh_Carbene - N2 Product_A 2-Bromoimidazole Rh_Carbene->Product_A Cyclization BrCN + Br-CN BrCN->Rh_Carbene Imidazole Imidazole Prot_Imid N-Protected Imidazole Imidazole->Prot_Imid + PG Lithio 2-Lithio Species Prot_Imid->Lithio n-BuLi -78°C Quenched Protected 2-Bromo Lithio->Quenched + CBr4 Product_B 2-Bromoimidazole Quenched->Product_B - PG

Caption: Comparison of the 1-step Rh-catalyzed ring construction (Top) vs. the 3-step lithiation-functionalization sequence (Bottom).

Diagram 2: Decision Matrix for Synthesis

When to choose which method based on substrate constraints.

DecisionTree Start Target: 2-Bromoimidazole Q1 Is the Imidazole ring already formed? Start->Q1 Existing Substrate contains Base-Sensitive Groups? (Esters, Nitro, Ketones) Q1->Existing Yes DeNovo DeNovo Q1->DeNovo No (Starting from Alkyne) Sensitive_Yes Sensitive_Yes Existing->Sensitive_Yes Yes Sensitive_No Sensitive_No Existing->Sensitive_No No Method_A Method_A DeNovo->Method_A Use Rh-Catalysis (High Yield, 100% Regioselective) Method_C Method_C Sensitive_Yes->Method_C Use Sandmeyer (Low Yield, Mild) Method_B Method_B Sensitive_No->Method_B Use Lithiation (High Yield, Harsh)

Caption: Decision matrix guiding the selection of synthesis method based on starting material availability and functional group tolerance.

References

  • Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides. Source: National Institutes of Health (NIH) / PubMed. Context: Describes the Rh-catalyzed transannulation protocol and its application for de novo synthesis.

  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Source: National Institutes of Health (NIH) / PMC. Context: Provides the mechanistic grounding for the formation of azavinyl carbenes and their reaction with nitriles.

  • Synthesis and reactions of brominated 2-nitroimidazoles (Lithiation Benchmark). Source: Royal Society of Chemistry (RSC). Context: Details the classical lithiation-bromination difficulties and yields for nitro-substituted imidazoles. [1]

  • A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline. Source: Royal Society of Chemistry (RSC) / Dalton Transactions. Context: Benchmarking alternative copper-mediated bromination strategies.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-1,4,5-trimethyl-1H-imidazole

CAS Number: 1218910-27-0 Chemical Class: Halogenated Heterocycle / Imidazole Derivative Urgency Level: HIGH (Requires strict segregation from non-halogenated solvents) Executive Summary: The "Why" Behind the Protocol As...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1218910-27-0 Chemical Class: Halogenated Heterocycle / Imidazole Derivative Urgency Level: HIGH (Requires strict segregation from non-halogenated solvents)

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see disposal errors stem from treating all organic solids as generic "trash." 2-Bromo-1,4,5-trimethyl-1H-imidazole presents a specific challenge: the bromine atom at the C2 position.

Unlike standard organic waste, this compound generates Hydrogen Bromide (HBr) gas upon thermal decomposition. If you dispose of this in a standard non-halogenated waste stream, you risk damaging the facility's incinerator scrubbers or violating emissions permits. Furthermore, imidazoles are nitrogen-rich; improper mixing with strong oxidizers (like nitric acid) in a waste carboy can lead to immediate, exothermic gas evolution (NOx) and container rupture.

Core Directive: This substance must ALWAYS be classified and segregated as Halogenated Organic Waste .

Hazard Identification & Chemical Identity

Before handling, verify the material identity. This specific isomer is often used as a pharmaceutical intermediate or catalysis ligand.

PropertyData / Specification
Compound Name 2-Bromo-1,4,5-trimethyl-1H-imidazole
CAS Number 1218910-27-0
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Combustion Byproducts Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), Carbon Monoxide
RCRA Status Not P- or U-listed, but treated as Characteristic Waste (Toxic/Irritant)

Pre-Disposal Stabilization (The "Self-Validating" Step)

Trustworthiness Check: Before moving any material to a waste container, you must validate its stability. This is the most common failure point in lab safety.

Scenario A: Pure Solid Waste
  • Action: No stabilization required if the solid is dry.

  • Validation: Visually inspect for moisture or discoloration. If the solid is wet with solvent, it must be treated as "Solid Debris with Solvent" (see Section 4).

Scenario B: Reaction Mixture (Quenching)

If the imidazole is part of a reaction mixture (e.g., excess reagent), it may be present alongside brominating agents (like NBS or Br₂).

  • Test: Use starch-iodide paper to check for active oxidizers.

    • Result Blue/Black: Active oxidizers present.

  • Quench: Add Sodium Thiosulfate (aq) or Sodium Bisulfite (aq) until the starch-iodide test is negative.

  • pH Check: Imidazoles are basic. Ensure the waste stream pH is between 5 and 9 to prevent immediate reaction when added to a waste drum containing acidic organics.

Segregation & Disposal Workflow

The following logic gate ensures the material ends up in the correct incineration stream.

DisposalWorkflow cluster_legend Critical Requirement Start Start: Waste Identification (2-Bromo-1,4,5-trimethyl-1H-imidazole) StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid / Debris StateCheck->Solid OxidizerCheck Check for Oxidizers (Starch-Iodide Test) Liquid->OxidizerCheck Quench Quench with Sodium Thiosulfate OxidizerCheck->Quench Positive (Blue) HaloBin DISPOSAL BIN A: Liquid Halogenated Organic Waste OxidizerCheck->HaloBin Negative (No Color) Quench->HaloBin SolidBin DISPOSAL BIN B: Solid Hazardous Waste (Label: Halogenated) Solid->SolidBin Note NEVER mix with non-halogenated solvents (Acetone/Ethanol waste) unless approved by EHS.

Figure 1: Decision matrix for segregating brominated imidazole waste. Note the critical oxidizer check for liquid mixtures.

Detailed Step-by-Step Protocol

Step 1: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use a chemically resistant carboy (HDPE or fluorinated plastic). Do not use metal cans due to the potential for corrosive HBr formation if moisture is present.

Step 2: Labeling (The Legal Requirement)

Every container must have a hazardous waste label before the first gram of waste is added.

  • Constituents: Write "2-Bromo-1,4,5-trimethyl-1H-imidazole" (do not use abbreviations like "Br-Imid").

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Special Note: Clearly mark "HALOGENATED " in the comments section. This alerts the disposal vendor to use an incinerator with acid gas scrubbing.

Step 3: Physical Transfer
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Ventilation: Perform all transfers inside a certified fume hood. The dust can be irritating to the upper respiratory tract.

  • Spill Control: Have a spill tray under the waste container. If solid is spilled, do not dry sweep . Dampen with a paper towel soaked in water to prevent dust generation, then wipe up.

Step 4: Storage & Pickup
  • Store the waste container in a Secondary Containment Tray.

  • Keep away from " Oxidizing Waste" (e.g., Chromic acid, Permanganates).

  • Cap tightly when not in use.[1] Volatilization is low for the solid, but essential for hygiene.

Emergency Procedures

Accidental Exposure[4][5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The bromine moiety can cause delayed respiratory sensitization in rare cases.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (like ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Flush for 15 minutes. This compound is a solid irritant; mechanical abrasion of the cornea is a risk alongside chemical irritation.

Spill Cleanup (Solid)[6]
  • Evacuate the immediate area if the spill is large (>50g) and dust is airborne.

  • Don PPE (N95 respirator recommended if dust is visible).

  • Cover spill with wet paper towels to suppress dust.

  • Scoop into the Solid Halogenated Waste container.

  • Clean area with soap and water; dispose of cleaning materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 3, 2026, from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds. Retrieved February 3, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 2-Bromo-1,4,5-trimethyl-1H-imidazole A Note on Analog-Based Safety Protocols: Comprehensive safety data for novel or rare compounds like 2-Bromo-1,4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 2-Bromo-1,4,5-trimethyl-1H-imidazole

A Note on Analog-Based Safety Protocols: Comprehensive safety data for novel or rare compounds like 2-Bromo-1,4,5-trimethyl-1H-imidazole is often limited. In accordance with established laboratory safety principles, this guide is built upon the known hazard profile of the structurally similar compound, 2-Bromo-1H-imidazole . The shared brominated imidazole core suggests analogous toxicological and reactivity properties. This conservative, analog-based approach provides a robust framework for ensuring personnel safety.

Core Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The hazard profile of 2-Bromo-1H-imidazole, our guiding analog, indicates multiple routes of potential exposure and harm.[1][2] These classifications are not merely labels; they dictate the specific controls and protective measures required for safe handling.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][3] This necessitates strict protocols to prevent ingestion, such as prohibiting eating, drinking, or smoking in laboratory areas.[1][2][4]

  • Skin Irritation and Corrosion: Direct contact causes skin irritation and potentially severe burns.[1][3][4] This is a critical consideration, as even minor, repeated contact can lead to dermatitis or other skin conditions. The causality here is the chemical's ability to disrupt the skin's protective lipid barrier and denature proteins.

  • Serious Eye Damage: This is the most severe hazard classification. The compound is corrosive to the eyes and can cause irreversible damage.[1][2][5] The chemical's properties allow it to rapidly penetrate the delicate tissues of the eye, leading to severe inflammation, corneal clouding, and potential vision loss.[5]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause respiratory tract irritation.[1][2] Symptoms can include coughing, sore throat, and a burning sensation.[4] This is due to the compound's reactivity with the moist mucosal surfaces of the respiratory system.

Table 1: Hazard Profile Summary for 2-Bromo-1H-imidazole (Analog)
Hazard ClassificationGHS CategoryKey Precautionary Actions
Acute Toxicity, OralCategory 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin Corrosion/IrritationCategory 1C/2Wear protective gloves and clothing. Avoid all skin contact.[1][3][6]
Serious Eye DamageCategory 1Wear chemical safety goggles and a face shield.[1][5][6]
Respiratory IrritationCategory 3Avoid breathing dust. Use only in a well-ventilated area or with local exhaust ventilation.[1][2]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against the hazards outlined above. The selection of PPE must go beyond simple check-boxes; it requires choosing the right material and type of equipment for the specific task at hand.

Respiratory Protection

Given the risk of respiratory irritation from dust, all handling of solid 2-Bromo-1,4,5-trimethyl-1H-imidazole must be conducted within a certified chemical fume hood or a glove box to minimize airborne particles.

  • Standard Operations (in Fume Hood): For routine handling of small quantities inside a fume hood, a respirator is not typically required as the engineering control is the primary barrier.

  • Spill Response or Ventilated Enclosure Failure: In situations where airborne concentrations may be unknown or exceed exposure limits (e.g., a large spill, failure of ventilation), respiratory protection is mandatory. A full-facepiece respirator with a particulate filter (P100) is recommended.[6][7] For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[4][7]

Eye and Face Protection

Due to the severe eye damage risk, eye and face protection is non-negotiable.

  • Mandatory Base Protection: Chemical splash goggles that form a complete seal around the eyes are required at all times when the compound is handled.[8][9] Standard safety glasses do not offer sufficient protection from splashes or fine dust.

  • Enhanced Protection for High-Risk Tasks: When handling larger quantities (>1g) or performing operations with a higher risk of splashing (e.g., transfers, preparing solutions), a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a secondary barrier protecting the entire face from direct contact.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact with solid materials. Ensure gloves have a minimum thickness of 4 mil.

  • Double Gloving: For all operations, it is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Immediate Removal: Gloves must be removed immediately if they become contaminated, torn, or punctured. Always follow proper glove removal procedures to avoid contaminating your skin.[9] Wash hands thoroughly after removing gloves.[2][6]

Skin and Body Protection

Protecting the skin requires a barrier to prevent contact with dust or potential splashes.

  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure closure is mandatory.

  • Full Body Protection: For large-scale operations or spill cleanup, a disposable chemical-resistant coverall should be worn over normal clothing to provide full-body protection.[8]

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in the laboratory.

Table 2: PPE Specification Summary for Key Laboratory Tasks
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<1g) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab Coat
Solution Preparation Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat
Reaction Work-Up Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat
Large Spill Cleanup Full-Face Respirator (P100)Integrated with RespiratorHeavy-Duty Nitrile/Butyl GlovesChemical-Resistant Coverall

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for safely handling 2-Bromo-1,4,5-trimethyl-1H-imidazole, focusing on the critical step of weighing the solid and preparing a solution.

Experimental Workflow: Weighing and Dissolution
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment (spatulas, weigh paper, beaker, solvent, stir bar) and place it inside the fume hood.

    • Don all required PPE as specified in Table 2.

    • Designate a specific area within the hood for the handling operation to contain any potential contamination.

  • Weighing the Solid:

    • Carefully open the container of 2-Bromo-1,4,5-trimethyl-1H-imidazole inside the fume hood. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vessel.

    • Perform all transfers slowly and deliberately to minimize aerosolization.

    • Securely close the primary container immediately after dispensing.

  • Preparing the Solution:

    • Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker).

    • Slowly add the desired solvent to the vessel, aiming the solvent stream down the side of the container to avoid splashing.

    • If necessary, use a magnetic stir plate set to a low speed to aid dissolution.

  • Cleanup:

    • Carefully wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a cloth dampened with an appropriate solvent (e.g., isopropanol).

    • Dispose of all contaminated disposable materials (weigh paper, wipes, gloves) in the designated solid hazardous waste container.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Full PPE (Goggles, Double Gloves, Lab Coat) prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Carefully Open Reagent Bottle prep3->handle1 Begin Operation handle2 Weigh Solid Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Slowly Add Solvent handle3->handle4 handle5 Close Reagent Bottle handle4->handle5 clean1 Decontaminate Surfaces & Tools handle5->clean1 Complete Operation clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove Outer Gloves clean2->clean3 clean4 Remove Inner Gloves & PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for safely weighing and dissolving the compound.

Spill Management Plan

Immediate and correct response to a spill is critical to mitigate exposure.

  • Spill Kit Contents: A dedicated spill kit for this type of compound should be readily available and include:

    • Absorbent pads or vermiculite.

    • Two pairs of heavy-duty chemical-resistant gloves.

    • Chemical splash goggles and a face shield.

    • A disposable N95 or P100 respirator.

    • A disposable gown or coverall.

    • Heavy-duty sealable bags for waste disposal.

    • A plastic dustpan and scoop.

  • Spill Response Protocol (Small Spill <1g):

    • Alert Personnel: Immediately alert others in the vicinity.

    • Isolate the Area: Restrict access to the spill area.

    • Don PPE: Wear appropriate PPE from the spill kit.

    • Contain and Absorb: Gently cover the solid spill with a dry absorbent material like vermiculite to prevent it from becoming airborne. Do not use water.

    • Collect Waste: Carefully sweep the material into a dustpan and place it in a labeled, sealable bag.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Dispose: Place all contaminated materials, including PPE, into the hazardous waste bag.

Waste Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance. Organobromine compounds can be persistent and require specific disposal methods.[10] Incineration at high temperatures is often the preferred method for the complete destruction of such compounds.[11][12][13]

  • Solid Waste: All disposable materials contaminated with 2-Bromo-1,4,5-trimethyl-1H-imidazole (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container designated for "Brominated Organic Solids."

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container for "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams, as this complicates the disposal process.

  • Empty Containers: "Empty" containers that held the compound are still considered hazardous. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Diagram: Waste Disposal Decision Workflow

G start Waste Generated q1 Is the waste primarily solid (gloves, paper, contaminated solids)? start->q1 solid_waste Container: 'Brominated Organic Solids' Seal and label clearly. q1->solid_waste Yes q2 Is the waste primarily liquid (solutions, rinsates)? q1->q2 No liquid_waste Container: 'Halogenated Organic Solvents' Seal and label clearly. q2->liquid_waste Yes q3 Is it an 'empty' reagent bottle? q2->q3 No rinse Triple-rinse with appropriate solvent q3->rinse Yes other_waste Consult EHS for guidance q3->other_waste No collect_rinsate Collect rinsate into 'Halogenated Organic Solvents' container rinse->collect_rinsate dispose_bottle Dispose of rinsed bottle per institutional policy collect_rinsate->dispose_bottle

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1,4,5-trimethyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,4,5-trimethyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.